Tas-106
描述
TAS-106 is a new nucleoside antimetabolite. This compound has demonstrated strong antitumor activity without serious toxicity in nude rat models bearing human tumours.
3'-C-ethynylcytidine is a synthetic cytidine nucleoside containing a covalently bound ethynyl group with potential antineoplastic and radiosensitizing activities. 3'-C-ethynylcytidine is metabolized in tumor cells to ethynylcytidine triphosphate (ECTP), which inhibits RNA synthesis by competitive inhibition of RNA polymerases I, II and III; subsequently, RNase L is activated, resulting in apoptosis. RNase L is a potent antiviral and antiproliferative endoribonuclease that cleaves singled stranded RNA, causes 28s rRNA fragmentation, and activates Janus Kinase (JAK), a mitochondrial-dependent apoptosis signaling molecule.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure
属性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8+,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWEPHGRUDAJN-DYUFWOLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939319 | |
| Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180300-43-0 | |
| Record name | 3'-c-Ethynylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180300430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAS-106 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAS-106 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3O05I09ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Tas-106 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tas-106, also known as 3'-C-ethynylcytidine, is a synthetic nucleoside analog that has demonstrated significant antitumor activity in a range of preclinical and clinical studies. Its primary mechanism of action is the inhibition of RNA synthesis, a fundamental process for cellular proliferation and survival. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound in cancer cells, including its intracellular activation, direct target engagement, and the downstream signaling pathways leading to cell cycle arrest and apoptosis. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical pathways and processes involved.
Introduction
The uncontrolled proliferation of cancer cells is intrinsically linked to heightened metabolic activity, including the rapid synthesis of nucleic acids. This dependency presents a key vulnerability that can be exploited by targeted anticancer therapies. This compound was designed as a novel therapeutic agent to disrupt both DNA and RNA synthesis.[1] Its core mechanism revolves around the inhibition of RNA polymerases I, II, and III, which are responsible for the transcription of all cellular RNA.[1][2] This guide will delve into the intricate details of how this compound exerts its cytotoxic effects on cancer cells.
Mechanism of Action
The anticancer activity of this compound is a multi-step process that begins with its uptake into the cancer cell and culminates in the induction of programmed cell death.
Cellular Uptake and Metabolic Activation
As a nucleoside analog, this compound is transported into cancer cells via nucleoside transporters. Once inside the cell, it undergoes a critical metabolic activation process, being converted into its pharmacologically active form, 3'-C-ethynylcytidine triphosphate (ECTP). This phosphorylation cascade is initiated by the enzyme uridine-cytidine kinase (UCK), with uridine-cytidine kinase 2 (UCK2) playing a particularly crucial role.[3] The expression levels of UCK2 in cancer cells have been shown to correlate with sensitivity to this compound.[3] Resistance to this compound has been associated with decreased UCK activity, leading to reduced intracellular accumulation of the active ECTP metabolite.
dot
Inhibition of RNA Polymerases
The active metabolite, ECTP, functions as a competitive inhibitor of RNA polymerases I, II, and III. By mimicking the natural substrate, cytidine triphosphate (CTP), ECTP binds to the active site of these polymerases. This competitive binding effectively halts the elongation of RNA transcripts, leading to a global suppression of RNA synthesis. The inhibition of all three major RNA polymerases disrupts the production of ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA), respectively, which are all essential for protein synthesis and cell growth.
Downstream Signaling and Induction of Apoptosis
The widespread inhibition of RNA synthesis triggers a cascade of downstream cellular events, ultimately leading to apoptosis. A key consequence of this compound treatment is the downregulation of critical DNA repair proteins, specifically BRCA2 and Rad51, which are involved in the homologous recombination pathway for DNA double-strand break repair.[4] This impairment of DNA repair machinery sensitizes cancer cells to DNA damage and can enhance the efficacy of other DNA-damaging agents and radiotherapy.
The induction of apoptosis by this compound has been observed to occur in a manner that can be independent of the tumor suppressor protein p53.[4] This suggests that this compound can be effective in tumors with mutated or non-functional p53, which is a common feature of many cancers. The culmination of disrupted RNA synthesis, impaired DNA repair, and activation of apoptotic pathways results in the selective elimination of cancer cells.
dot
Quantitative Data
The preclinical and clinical evaluation of this compound has generated a substantial amount of quantitative data, which is summarized in the tables below for ease of comparison.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line Type | Number of Cell Lines | IC50 Range (µM) | Reference |
| Various Human Cancers | 47 | 0.007 - 1.01 | [4] |
Table 2: Preclinical Antitumor Activity of this compound in Human Tumor Xenograft Models
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Colon-26 (murine rectal adenocarcinoma) | This compound + X-irradiation (2 Gy) | Significant inhibition (qualitative) | [4] |
| MKN45 (human gastric adenocarcinoma) | This compound + X-irradiation (2 Gy) | Significant inhibition (qualitative) | [4] |
| OCC-1 (human lung cancer) | This compound + Cisplatin | Significantly enhanced growth inhibition | [4] |
| LX-1 (human lung cancer) | This compound + Cisplatin | Significantly enhanced growth inhibition | [4] |
Table 3: Phase I Clinical Trial Data for this compound Monotherapy
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 6.31 mg/m² (bolus infusion) | [5] |
| Recommended Phase II Dose | 4.21 mg/m² (bolus infusion) | [5] |
| Dose-Limiting Toxicity | Cumulative sensory peripheral neuropathy | [5] |
| Terminal Elimination Half-life (t1/2) | 11.3 ± 3.3 hours | [5] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's mechanism of action.
UCK2 Expression Analysis by Immunohistochemistry (IHC)
-
Objective: To determine the expression level of UCK2 protein in cancer cells or tumor tissues.
-
Methodology:
-
Tissue/Cell Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells are prepared on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for UCK2.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB chromogen) to visualize the protein expression.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei and mounted with a coverslip.
-
Analysis: The intensity and localization of the staining are assessed microscopically.
-
Clonogenic Survival Assay
-
Objective: To assess the ability of single cancer cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.
-
Methodology:
-
Cell Seeding: A known number of single cells are seeded into culture plates.
-
Treatment: Cells are treated with varying concentrations of this compound for a defined period.
-
Incubation: The cells are incubated for a period of 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with a solution such as glutaraldehyde and stained with crystal violet.
-
Colony Counting: The number of colonies (typically defined as containing at least 50 cells) in each plate is counted.
-
Data Analysis: The surviving fraction of cells is calculated by normalizing the number of colonies in the treated groups to that of the untreated control group.
-
Western Blotting for BRCA2 and Rad51
-
Objective: To determine the protein expression levels of BRCA2 and Rad51 in cancer cells following treatment with this compound.
-
Methodology:
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for BRCA2 and Rad51. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine relative protein expression levels.
-
dot
Conclusion
This compound represents a potent anticancer agent with a well-defined mechanism of action centered on the inhibition of RNA synthesis. Its efficacy is dependent on intracellular activation by UCK2, leading to the formation of the active metabolite ECTP, which competitively inhibits RNA polymerases I, II, and III. The subsequent disruption of cellular processes, including the downregulation of key DNA repair proteins, culminates in p53-independent apoptosis. The quantitative data from preclinical and clinical studies underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for further research into the nuanced mechanisms of this compound and the development of predictive biomarkers to guide its clinical application. This comprehensive understanding of this compound's core mechanism is crucial for optimizing its use as a monotherapy or in combination with other anticancer agents to improve patient outcomes.
References
- 1. Expression of UCK2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (this compound), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-C-ethynylcytidine (ECyd) as an RNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-C-ethynylcytidine (ECyd, also known as TAS-106) is a synthetic nucleoside analog with potent antitumor activity demonstrated in a range of preclinical models and early clinical studies. Its primary mechanism of action is the inhibition of RNA synthesis, a fundamental process for cellular proliferation and survival. This technical guide provides a comprehensive overview of the core mechanism of ECyd, including its intracellular activation, competitive inhibition of RNA polymerases, and the downstream signaling pathways leading to apoptosis. This document details key quantitative data, provides in-depth experimental protocols for studying its activity, and includes visualizations of its mechanism and relevant experimental workflows.
Introduction
The reliance of cancer cells on high rates of transcription and protein synthesis makes the machinery of RNA synthesis, particularly RNA polymerases, an attractive target for anticancer drug development. 3'-C-ethynylcytidine is a cytidine analog that has shown significant promise in this area. This guide serves as a technical resource for professionals in the field of oncology drug development, providing detailed information on the biochemical and cellular effects of this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 3'-C-ethynylcytidine is essential for its application in research and development.
| Property | Value | Reference |
| Chemical Name | 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine | |
| Synonyms | ECyd, this compound, 3'-C-Ethynylcytidine | |
| CAS Number | 180300-43-0 | |
| Molecular Formula | C₁₁H₁₃N₃O₅ | |
| Molecular Weight | 267.2 g/mol | |
| Appearance | A solid | |
| Solubility | DMF: 5 mg/mL, DMSO: 5 mg/mL, PBS (pH 7.2): 10 mg/mL | |
| UV Absorption | 240, 273 nm | |
| SMILES | O[C@H]1--INVALID-LINK--O--INVALID-LINK--[C@]1(O)C#C | |
| InChI Key | JFIWEPHGRUDAJN-DYUFWOLASA-N |
Mechanism of Action
The antitumor activity of 3'-C-ethynylcytidine stems from its ability to disrupt cellular RNA synthesis. This process involves intracellular activation followed by direct inhibition of RNA polymerases.
Intracellular Activation
As a nucleoside analog, ECyd is transported into the cell where it is phosphorylated by cellular kinases to its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP). This metabolic activation is a prerequisite for its inhibitory activity.
Intracellular activation and target of ECyd.
Competitive Inhibition of RNA Polymerases
The active metabolite, ECTP, is a structural mimic of the natural substrate cytidine triphosphate (CTP). ECTP competitively inhibits all three major nuclear RNA polymerases: RNA Polymerase I, II, and III. This competitive binding to the active site of the polymerases prevents the incorporation of CTP into the elongating RNA strand, leading to a cessation of transcription.
| Parameter | Value | Cell System | Reference |
| Ki for ECTP | 21 nM | Isolated nuclei from FM3A mouse tumor cells | |
| Km for CTP | 8.0 µM | Isolated nuclei from FM3A mouse tumor cells |
Induction of Apoptosis via RNase L
The inhibition of RNA synthesis by ECyd can trigger cellular stress responses that lead to programmed cell death (apoptosis). One of the key pathways implicated in ECyd-induced apoptosis is the activation of RNase L. RNase L is an endoribonuclease that, when activated, degrades cellular RNA, including ribosomal RNA, which contributes to the shutdown of protein synthesis and the initiation of the apoptotic cascade.
RNase L-mediated apoptotic pathway.
Quantitative Data
In Vitro Cytotoxicity
ECyd exhibits potent cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is dependent on the cell line and the duration of exposure to the compound.
| Cell Line | Cancer Type | IC50 (µM) - 4h exposure | IC50 (µM) - 24h exposure | IC50 (µM) - 72h exposure | Reference |
| A549 | Lung | 0.114 | 0.015 | 0.008 | |
| NUGC-3 | Gastric | 1.032 | 0.067 | 0.058 | |
| HT-29 | Colon | 0.539 | 0.041 | 0.029 | |
| MIA PaCa-2 | Pancreatic | 0.198 | 0.020 | 0.011 | |
| MCF-7 | Breast | 0.326 | 0.026 | 0.016 | |
| KB/CDDP(T) | Head and Neck | - | - | 0.02 |
Pharmacokinetics
A Phase I clinical trial in patients with advanced solid malignancies provided key pharmacokinetic parameters for this compound administered as a bolus intravenous infusion.
| Parameter | Value |
| Dose Range | 0.67 - 9.46 mg/m² |
| Maximum Tolerated Dose (MTD) | 6.31 mg/m² |
| Recommended Phase II Dose | 4.21 mg/m² |
| Terminal Elimination Half-life (t₁/₂) | 11.3 ± 3.3 hours |
| Urinary Excretion (unchanged drug) | ~71% |
Preclinical studies in animal models are crucial for understanding the disposition of a drug candidate.
| Animal Model | Administration | Key Findings | Reference |
| Mouse | Intravenous | Dose-proportional pharmacokinetics. | |
| Mouse | Oral | - | |
| Rat | Intravenous | - | |
| Dog | Intravenous | - |
Synergistic Antitumor Effects
ECyd has been shown to act synergistically with other chemotherapeutic agents, most notably cisplatin. This synergy is particularly effective in cisplatin-resistant cancer cells.
Overcoming Cisplatin Resistance
The mechanism underlying this synergy involves the inhibition of the Vault complex, a ribonucleoprotein particle that functions as a drug transporter and is often overexpressed in drug-resistant tumors. ECyd inhibits the synthesis of vault RNAs (vRNAs) and the induction of the Major Vault Protein (MVP), thereby compromising the function of the Vault complex and restoring sensitivity to cisplatin.
ECyd-mediated reversal of cisplatin resistance.
Experimental Protocols
The following protocols provide a framework for key experiments to evaluate the activity of 3'-C-ethynylcytidine.
In Vitro RNA Polymerase Inhibition Assay
Objective: To determine the inhibitory effect of ECTP on RNA polymerase activity in isolated cell nuclei.
Materials:
-
Cancer cell line (e.g., FM3A)
-
ECyd and ECTP
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Hypotonic lysis buffer
-
Nuclear isolation buffer
-
RNA polymerase reaction buffer (containing Tris-HCl, MgCl₂, MnCl₂, DTT, KCl)
-
[α-³²P]CTP (radiolabeled CTP)
-
Unlabeled ATP, GTP, UTP, and CTP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Cell Culture: Culture cancer cells to 80-90% confluency.
-
Nuclear Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells to release nuclei.
-
Centrifuge to pellet the nuclei and wash with nuclear isolation buffer.
-
-
RNA Polymerase Assay:
-
Set up reaction tubes on ice containing the nuclear suspension, RNA polymerase reaction buffer, ATP, GTP, and UTP.
-
Add varying concentrations of ECTP or vehicle control.
-
Add a range of concentrations of unlabeled CTP for competition experiments.
-
Initiate the reaction by adding [α-³²P]CTP.
-
Incubate at 37°C for the desired time (e.g., 30 minutes).
-
-
Quantification:
-
Stop the reaction by adding cold TCA.
-
Collect the precipitated radiolabeled RNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RNA polymerase inhibition at each ECTP concentration.
-
Determine the Ki value for ECTP using Lineweaver-Burk or other kinetic plots.
-
Cell Viability Assay (WST-8)
Objective: To determine the IC50 value of ECyd in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Cell culture medium and supplements
-
ECyd stock solution
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of ECyd in culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-8 Assay:
-
Add WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the ECyd concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Isobologram Analysis for Drug Synergy
Objective: To determine if the combination of ECyd and another drug (e.g., cisplatin) has a synergistic, additive, or antagonistic effect.
Materials:
-
Cancer cell line
-
ECyd and the second drug (e.g., cisplatin)
-
96-well plates
-
Cell viability assay reagents (e.g., WST-8)
Protocol:
-
Determine IC50 of Individual Drugs: First, determine the IC50 values of ECyd and the second drug individually as described in the cell viability assay protocol.
-
Combination Treatment:
-
Prepare serial dilutions of both drugs.
-
Treat cells with the drugs in combination at a constant ratio (e.g., based on their IC50 values) or in a checkerboard format with varying concentrations of both drugs.
-
-
Cell Viability Assay: Perform a cell viability assay after the desired incubation period.
-
Isobologram Construction:
-
On a graph, plot the concentration of ECyd on the x-axis and the concentration of the second drug on the y-axis.
-
Mark the IC50 value of ECyd on the x-axis and the IC50 value of the second drug on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity.
-
Plot the concentrations of the two drugs in combination that produced a 50% inhibition of cell viability.
-
-
Interpretation:
-
If the data points for the combination fall below the line of additivity, the interaction is synergistic.
-
If the data points fall on the line, the interaction is additive.
-
If the data points fall above the line, the interaction is antagonistic.
-
Quantitative Real-Time PCR (qRT-PCR) for vRNA Quantification
Objective: To measure the expression level of vault RNA (vRNA) in cells treated with ECyd.
Materials:
-
Cancer cell line
-
ECyd
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for vRNA and a reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with ECyd or vehicle control. Extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for vRNA and the reference gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for vRNA and the reference gene.
-
Calculate the relative expression of vRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle control.
-
Immunoblotting (Western Blot) for Major Vault Protein (MVP)
Objective: To detect the expression level of MVP in cells treated with ECyd.
Materials:
-
Cancer cell line
-
ECyd
-
Lysis buffer with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MVP
-
Secondary antibody conjugated to HRP
-
Loading control primary antibody (e.g., β-actin)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with ECyd or vehicle control. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against MVP.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Analysis:
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative expression of MVP.
-
Synthesis and Future Directions
The synthesis of 3'-C-ethynylcytidine can be achieved through a multi-step process, often starting from a protected ribose derivative. The development of more efficient and scalable synthetic routes is an ongoing area of research.
Future research on ECyd will likely focus on:
-
Elucidating the precise molecular interactions between ECTP and the different RNA polymerases.
-
Identifying predictive biomarkers for patient response to ECyd therapy.
-
Exploring novel combination therapies to enhance its antitumor efficacy and overcome resistance.
-
Developing strategies to mitigate dose-limiting toxicities, such as peripheral neuropathy.
Conclusion
3'-C-ethynylcytidine is a potent inhibitor of RNA synthesis with a well-defined mechanism of action. Its ability to competitively inhibit all three major nuclear RNA polymerases, leading to cell cycle arrest and apoptosis, makes it a valuable tool for cancer research and a promising candidate for further clinical development. The synergistic effects observed with other chemotherapeutic agents, such as cisplatin, highlight its potential to overcome drug resistance. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this and similar compounds, offering a solid foundation for future investigations into its therapeutic applications.
TAS-106: An In-Depth Technical Guide to a Novel Nucleoside Analog Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-106, also known as 3'-C-ethynylcytidine, is a synthetic pyrimidine nucleoside analog that has been investigated for its potential as an anticancer agent. Its unique mechanism of action, targeting the fundamental process of RNA synthesis, distinguishes it from many conventional chemotherapeutic agents that primarily disrupt DNA synthesis. This technical guide provides a comprehensive overview of this compound, encompassing its mechanism of action, preclinical efficacy, pharmacokinetic profile, and clinical development. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field of oncology and drug development.
Introduction
The relentless proliferation of cancer cells is intrinsically dependent on robust and continuous synthesis of macromolecules, including DNA and RNA. While many anticancer drugs target DNA replication, interfering with RNA synthesis presents an alternative and compelling therapeutic strategy. RNA polymerases I, II, and III are the key enzymes responsible for transcribing ribosomal, messenger, and transfer RNAs, respectively, all of which are essential for protein synthesis and cell growth.[1] this compound was designed as a potent inhibitor of all three of these RNA polymerases, offering a broad-spectrum approach to disrupting cancer cell proliferation.[1][2] Preclinical studies have demonstrated its significant antitumor activity across a range of human cancer cell lines and in vivo xenograft models.[3][4] Subsequently, this compound has been evaluated in Phase I and II clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[2][5]
Mechanism of Action
This compound functions as a prodrug that, upon cellular uptake, is converted into its active form, 3'-C-ethynylcytidine triphosphate (ECTP). This activation is a multi-step process initiated by cellular kinases. As a structural analog of the natural nucleotide cytidine triphosphate (CTP), ECTP acts as a competitive inhibitor of RNA polymerases I, II, and III. By binding to the active site of these enzymes, ECTP prevents the incorporation of CTP into nascent RNA transcripts, leading to the termination of RNA chain elongation and a global inhibition of RNA synthesis. This disruption of cellular transcription induces a potent cytotoxic response, ultimately leading to apoptosis.
Signaling Pathway and Metabolic Activation
The metabolic activation of this compound and its subsequent inhibition of RNA polymerases, leading to apoptosis, is a critical aspect of its anticancer activity.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
This compound has demonstrated potent cytotoxic activity against a wide array of human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line Type | Number of Cell Lines | IC50 Range (µM) | Reference |
| Various Human Cancers | 47 | 0.007 - 1.01 | [6] |
Table 2: Preclinical Efficacy of this compound in Human Tumor Xenograft Models
The antitumor activity of this compound has been evaluated in various human tumor xenograft models in mice. The following table summarizes key findings from these preclinical studies.
| Tumor Model | Treatment Regimen | Key Findings | Reference |
| Colon26 (murine rectum adenocarcinoma) | 2 Gy X-irradiation + 0.1 or 0.5 mg/kg this compound | Significant inhibition of tumor growth compared to either treatment alone. | [7] |
| MKN45 (human gastric adenocarcinoma) | 2 Gy X-irradiation + 0.1 or 0.5 mg/kg this compound | Significant inhibition of tumor growth compared to either treatment alone. | [7] |
| Various Human Tumor Xenografts | Intermittent administration schedules | Strong antitumor activity without serious toxicity. No obvious schedule-dependency. | [8] |
Table 3: Summary of Phase I Clinical Trial of this compound
A Phase I study was conducted to determine the safety, pharmacokinetics, and recommended Phase II dose of this compound in patients with advanced solid malignancies.
| Parameter | Value | Reference |
| Patient Population | ||
| Number of Patients | 30 | [2] |
| Tumor Types | Advanced solid malignancies | [2] |
| Dosing | ||
| Dose Levels | 0.67 - 9.46 mg/m² | [2] |
| Administration | Bolus intravenous (IV) infusion every 3 weeks | [2] |
| Toxicity | ||
| Dose-Limiting Toxicity (DLT) | Cumulative sensory peripheral neuropathy | [2] |
| Maximum Tolerated Dose (MTD) | 6.31 mg/m² | [2] |
| Other Toxicities | Asthenia, anorexia, nausea, vomiting, myelosuppression, dermatologic effects | [2] |
| Pharmacokinetics | ||
| Terminal Elimination Half-life (t½) | 11.3 ± 3.3 h | [2] |
| Excretion | ~71% excreted as unchanged drug in urine | |
| Outcome | ||
| Recommended Phase II Dose | 4.21 mg/m² | [2] |
| Objective Antitumor Responses | Not observed | [2] |
Table 4: Summary of Phase II Clinical Trial of this compound
A Phase II study evaluated the efficacy and safety of this compound in patients with platinum-failure recurrent or metastatic head and neck squamous cell cancer (HNSCC) and nasopharyngeal cancer (NPC).
| Parameter | HNSCC | NPC | Reference |
| Patient Population | |||
| Number of Patients | 18 | 9 | [5] |
| Dosing | |||
| Dose | 6.5 mg/m² | 6.5 mg/m² | [5] |
| Administration | 24-hour continuous infusion every 3 weeks | 24-hour continuous infusion every 3 weeks | [5] |
| Efficacy | |||
| Overall Response Rate | 0% | 0% | [5] |
| Stable Disease | 5 patients (median duration 99 days) | 4 patients (median duration 92.5 days) | [5] |
| Median Progression-Free Survival (PFS) | 52 days (95% CI: 43.0-99.0) | 48 days (95% CI: 41.0-83.0) | [5] |
| Median Overall Survival (OS) | 175 days (95% CI: 92.0-234.0) | 280 days (95% CI: 107.0-462.0) | [5] |
| Adverse Events (Grade ≥3) | |||
| Neutropenia | 14.8% | [5] | |
| Febrile Neutropenia | 7.4% | [5] | |
| Pneumonia | 7.4% | [5] | |
| Peripheral Neuropathy | 3.7% | [5] |
Experimental Protocols
In Vitro Growth Inhibition Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effect of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
References
- 1. researchhub.com [researchhub.com]
- 2. Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (this compound), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mobitec.com [mobitec.com]
- 4. A phase I study to determine the safety and pharmacokinetics of intravenous administration of this compound once per week for three consecutive weeks every 28 days in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II study of this compound in patients with platinum-failure recurrent or metastatic head and neck cancer and nasopharyngeal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Intracellular Activation of TAS-106 to ECTP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-106, also known as 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine (ECyd), is a promising nucleoside analog with potent antitumor activity. Its efficacy is contingent upon its intracellular conversion to the active triphosphate form, 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine triphosphate (ECTP). This technical guide provides an in-depth overview of the intracellular activation pathway of this compound, focusing on the enzymatic cascade, key molecular determinants of its activity, and methodologies for its study. The primary mechanism of action of ECTP is the inhibition of RNA polymerases I, II, and III, leading to a comprehensive suppression of RNA synthesis. The cellular sensitivity to this compound is critically dependent on the intracellular concentration of its active metabolite, ECTP. This accumulation is, in turn, governed by the efficiency of cellular uptake and the rate of intracellular phosphorylation, primarily initiated by the enzyme uridine-cytidine kinase 2 (UCK2).
The Intracellular Activation Pathway of this compound
The conversion of this compound to its pharmacologically active form, ECTP, is a multi-step process initiated by cellular uptake and followed by sequential phosphorylation.
Cellular Uptake
The initial step in the activation of this compound is its transport across the cell membrane. While the precise transporters involved in this compound uptake have not been definitively elucidated in the available literature, nucleoside analogs typically utilize equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) for cellular entry. The efficiency of this transport mechanism is a key determinant of the intracellular availability of the drug for subsequent activation.
Enzymatic Phosphorylation Cascade
Once inside the cell, this compound undergoes a three-step phosphorylation cascade to yield the active triphosphate metabolite, ECTP.
-
Monophosphorylation: The first and rate-limiting step is the conversion of this compound to this compound-monophosphate (ECMP). This reaction is predominantly catalyzed by the enzyme uridine-cytidine kinase 2 (UCK2) . The expression and activity of UCK2 are highly correlated with the sensitivity of cancer cells to this compound.
-
Diphosphorylation: ECMP is subsequently phosphorylated to this compound-diphosphate (ECDP). This step is catalyzed by pyrimidine nucleoside monophosphate kinases.
-
Triphosphorylation: The final phosphorylation step converts ECDP to the active metabolite, ECTP , catalyzed by nucleoside diphosphate kinases.
ECTP is characterized as a "dead-end" metabolite, indicating its relative stability and tendency to accumulate within the cell, leading to prolonged inhibition of RNA synthesis.
Quantitative Analysis of this compound Activation
A thorough understanding of the pharmacokinetics of this compound activation is crucial for optimizing its therapeutic use. This involves quantifying the enzymatic activity of UCK2 and the intracellular concentrations of this compound and its phosphorylated metabolites.
Enzyme Kinetics of Uridine-Cytidine Kinase 2 (UCK2)
| Substrate | Enzyme | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Human UCK2 | 10 - 50 | 5 - 20 | 0.5 - 2.0 | 1 x 104 - 4 x 104 |
| Cytidine | Human UCK2 | 5 - 15 | 50 - 150 | 5 - 15 | 3 x 105 - 1 x 106 |
| Uridine | Human UCK2 | 20 - 60 | 100 - 300 | 10 - 30 | 2 x 105 - 5 x 105 |
Note: The values for this compound are illustrative and require experimental determination.
Intracellular Concentrations of this compound and its Metabolites
The intracellular accumulation of ECTP is a direct indicator of the pharmacological activity of this compound. The following table provides a hypothetical representation of the intracellular concentrations of this compound and its phosphorylated metabolites in a UCK2-proficient cancer cell line following treatment.
| Time (hours) | This compound (µM) | ECMP (µM) | ECDP (µM) | ECTP (µM) |
| 1 | 5.0 | 0.5 | 0.1 | 1.0 |
| 4 | 2.0 | 1.5 | 0.8 | 5.0 |
| 8 | 0.5 | 2.0 | 1.5 | 10.0 |
| 24 | <0.1 | 1.0 | 1.0 | 8.0 |
Note: These values are illustrative and will vary depending on the cell line, this compound concentration, and incubation time.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the intracellular activation of this compound.
Uridine-Cytidine Kinase 2 (UCK2) Activity Assay
This protocol describes a method to determine the kinetic parameters of UCK2 with this compound as a substrate.
Materials:
-
Recombinant human UCK2 enzyme
-
This compound
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
Developing solvent (e.g., 0.5 M LiCl)
-
Phosphorimager or liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, varying concentrations of this compound, and a fixed concentration of [γ-32P]ATP.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of recombinant human UCK2 enzyme.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding EDTA or by spotting the reaction mixture onto a TLC plate.
-
Separate the product (ECMP) from the unreacted [γ-32P]ATP using TLC.
-
Quantify the amount of radiolabeled ECMP formed using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a liquid scintillation counter.
-
Calculate the initial reaction velocities at each substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Quantification of Intracellular this compound and its Metabolites by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of this compound, ECMP, ECDP, and ECTP in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ice-cold methanol
-
Cell scrapers
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column suitable for polar analytes (e.g., HILIC or ion-pair reversed-phase)
-
Internal standards (e.g., stable isotope-labeled analogs of this compound and its metabolites)
Procedure:
-
Cell Culture and Treatment: Plate cells at a known density and treat with this compound for the desired time points.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a known volume of ice-cold 80% methanol containing internal standards.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject a known volume of the metabolite extract onto the LC-MS/MS system.
-
Separate this compound and its phosphorylated metabolites using an appropriate chromatographic method.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized beforehand.
-
-
Data Analysis:
-
Generate standard curves for each analyte using known concentrations of standards.
-
Calculate the intracellular concentration of each metabolite by normalizing the peak area to the corresponding internal standard and cell number.
-
Visualizations
Signaling Pathway of this compound Intracellular Activation
Caption: Intracellular activation pathway of this compound to ECTP and its mechanism of action.
Experimental Workflow for UCK2 Activity Assay
Caption: Workflow for determining UCK2 enzymatic activity with this compound.
Experimental Workflow for Intracellular Metabolite Quantification
Caption: Workflow for quantifying intracellular this compound and its metabolites.
TAS-106: An In-Depth Technical Guide on its Effects on Cell Cycle and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAS-106 (3'-C-ethynylcytidine, ECyd) is a novel nucleoside analog with potent antitumor activity. Its primary mechanism of action is the inhibition of RNA synthesis, which it achieves by blocking RNA polymerases I, II, and III. This broad-spectrum inhibition of transcription disrupts essential cellular processes, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides a comprehensive overview of the effects of this compound on the cell cycle and apoptosis, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action
This compound is a prodrug that, upon intracellular uptake, is phosphorylated to its active triphosphate form, ECyd-TP. ECyd-TP acts as a competitive inhibitor of RNA polymerases, thereby halting the synthesis of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). This disruption of RNA synthesis is not dependent on a specific phase of the cell cycle, making this compound effective against a broad range of tumor cells.[1] The key downstream effects of this transcriptional inhibition include:
-
Downregulation of Anti-Apoptotic Proteins: The synthesis of short-lived anti-apoptotic proteins, such as survivin, is suppressed, shifting the cellular balance towards apoptosis.
-
Impairment of DNA Repair: this compound has been shown to downregulate the expression of BRCA2, a critical protein in the homologous recombination pathway of DNA double-strand break repair. This compromised DNA repair capacity enhances the cytotoxic effects of this compound, particularly in combination with DNA-damaging agents.
-
Abrogation of Cell Cycle Checkpoints: In combination with agents like cisplatin, this compound can override the S and G2-M checkpoints by inhibiting the expression and phosphorylation of checkpoint kinases Chk1 and Chk2.[1]
Effect on Cell Cycle
While this compound's primary mechanism is not cell cycle phase-specific, its downstream effects lead to perturbations in cell cycle progression. In several cancer cell lines, treatment with this compound has been associated with a G2/M phase arrest. This arrest is a consequence of the cellular stress induced by the inhibition of RNA synthesis and the activation of cell cycle checkpoint pathways.
Quantitative Data: Cell Cycle Distribution
The following table summarizes the effect of this compound on the cell cycle distribution of A549 human lung cancer cells when used in combination with cisplatin.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 55.2 | 30.1 | 14.7 |
| Cisplatin (CDDP) (3 µg/mL) | 35.8 | 45.3 | 18.9 |
| This compound (10 ng/mL) + Cisplatin (3 µg/mL) | 25.1 | 20.2 | 54.7 |
Data extracted from a study by Kazuno et al. (2009), where A549 cells were treated for 24 hours.
These data indicate that while cisplatin alone induces an S-phase arrest, the combination with this compound leads to a significant accumulation of cells in the G2/M phase, demonstrating the abrogation of the S-phase checkpoint and a potent G2/M arrest.
Induction of Apoptosis
The inhibition of RNA synthesis by this compound culminates in the induction of programmed cell death, or apoptosis. This is a key component of its antitumor activity. Apoptosis is triggered through multiple pathways, including the downregulation of anti-apoptotic proteins and the impairment of DNA repair mechanisms.
Quantitative Data: Apoptosis Induction
The table below presents the percentage of apoptotic A549 cells after treatment with this compound in combination with cisplatin, as determined by Annexin V-FITC and propidium iodide (PI) staining.
| Treatment | % of Apoptotic Cells (Annexin V positive) |
| Control | 3.5 |
| Cisplatin (CDDP) (3 µg/mL) | 10.2 |
| This compound (10 ng/mL) + Cisplatin (3 µg/mL) | 45.8 |
Data extracted from a study by Kazuno et al. (2009), where A549 cells were treated for 48 hours.
These results clearly demonstrate the synergistic effect of this compound and cisplatin in inducing apoptosis.
Signaling Pathways
The effects of this compound on the cell cycle and apoptosis are mediated by its influence on several key signaling pathways.
This compound Metabolic Activation and Primary Action
Caption: Metabolic activation of this compound and its primary inhibitory effect on RNA synthesis.
This compound-Induced Cell Cycle Checkpoint Abrogation
Caption: this compound abrogates S and G2/M checkpoints by inhibiting Chk1/Chk2.
This compound-Induced Apoptosis Pathways
Caption: Multiple pathways of this compound-induced apoptosis.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Line: A549 human lung cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration.
Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for cell cycle analysis using flow cytometry.
-
Cell Seeding: Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound and/or other agents for the specified duration.
-
Cell Harvesting: Detach the cells using trypsin-EDTA, collect them by centrifugation, and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
-
Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells, wash with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Conclusion
This compound is a promising antitumor agent that exerts its cytotoxic effects through a multifaceted mechanism involving the inhibition of RNA synthesis, leading to cell cycle arrest and the induction of apoptosis. Its ability to abrogate cell cycle checkpoints and synergize with other chemotherapeutic agents like cisplatin highlights its potential in combination therapies. The detailed protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.
References
The Discovery and Synthesis of 3'-C-Ethynylcytidine: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: 3'-C-Ethynylcytidine (ECyd), also known as TAS-106, is a synthetic ribonucleoside analog of cytidine that has demonstrated potent antitumor activity. First synthesized in 1995, ECyd represents a significant development in the field of anticancer nucleoside analogs due to its unique mechanism of action targeting RNA synthesis. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of 3'-C-ethynylcytidine, tailored for researchers, scientists, and professionals in drug development.
Discovery and Rationale
The development of 3'-C-ethynylcytidine was rooted in the strategy of modifying the sugar moiety of nucleosides to create potent antitumor agents. The introduction of an ethynyl group at the 3'-carbon position of the ribose sugar was a key innovation. This modification sterically hinders the formation of the 3'-5' phosphodiester bond during RNA synthesis, acting as a chain terminator. The initial research aimed to create a compound that could be efficiently incorporated into cellular metabolism and subsequently halt the proliferation of cancer cells by inhibiting RNA production, a process essential for the growth of rapidly dividing tumor cells.
Chemical Synthesis of 3'-C-Ethynylcytidine
The synthesis of 3'-C-ethynylcytidine has been approached through various routes, with a key strategy involving the stereoselective addition of an ethynyl group to a 3'-keto-cytidine intermediate. The following is a general overview of a common synthetic pathway.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a summary of a published laboratory-scale synthesis.
Materials:
-
Cytidine
-
Orthoformates
-
Protecting group reagents (e.g., TBDMSCl)
-
Oxidizing agents (e.g., Swern oxidation reagents)
-
Ethynylating agents (e.g., ethynylmagnesium bromide or lithium trimethylsilylacetylide)
-
Deprotection reagents (e.g., TBAF, acid)
-
Solvents and chromatography supplies
Procedure:
-
Protection of Cytidine: The 2'- and 5'-hydroxyl groups of cytidine are protected, often using an orthoformate to yield a 2',3'-O-isopropylidene derivative, followed by protection of the 5'-hydroxyl group with a silyl ether protecting group like tert-butyldimethylsilyl (TBDMS). The exocyclic amine of cytosine may also be protected (e.g., with a benzoyl group).
-
Oxidation of the 3'-Hydroxyl Group: The unprotected 3'-hydroxyl group is oxidized to a ketone using a mild oxidizing agent, such as in a Swern oxidation, to form the key 3'-keto-cytidine intermediate.
-
Stereoselective Ethynylation: The 3'-keto-nucleoside is reacted with an ethynylating agent. The stereoselective addition of the ethynyl group to the 3'-position is a critical step, often yielding the desired ribo-configuration.
-
Deprotection: All protecting groups are removed in a stepwise or one-pot procedure to yield the final product, 3'-C-ethynylcytidine.
-
Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization.
Mechanism of Action
The antitumor activity of 3'-C-ethynylcytidine stems from its ability to disrupt RNA synthesis, leading to apoptosis.
-
Cellular Uptake and Phosphorylation: ECyd is transported into the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP).
-
Inhibition of RNA Polymerases: ECTP acts as a competitive inhibitor of RNA polymerases I, II, and III.[1] The incorporation of ECTP into a growing RNA chain leads to the termination of transcription.
-
Activation of RNase L and Apoptosis: The inhibition of RNA synthesis and the accumulation of abortive RNA transcripts trigger a cellular stress response, leading to the activation of RNase L.[1][2][3][4] Activated RNase L degrades cellular RNA, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately leading to mitochondria-dependent apoptosis.[1][5]
Quantitative Data
The biological activity of 3'-C-ethynylcytidine has been quantified in various in vitro and in vivo studies.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HONE-1-EBV | Nasopharyngeal Carcinoma | ~13-44 | [6] |
| C666-1 | Nasopharyngeal Carcinoma | ~13-44 | [6] |
| HK1 | Nasopharyngeal Carcinoma | ~13-44 | [6] |
| HK1-LMP1(B95.8) | Nasopharyngeal Carcinoma | ~13-44 | [6] |
| HONE-1 | Nasopharyngeal Carcinoma | ~13-44 | [6] |
| CNE2 | Nasopharyngeal Carcinoma | ~13-44 | [6] |
Enzyme Inhibition
| Enzyme | Ki (nM) | Reference |
| RNA Polymerase | 21 | [3] |
Clinical Pharmacokinetics (Phase I Study of this compound)
| Parameter | Value | Reference |
| Dose Range | 0.67-9.46 mg/m² | [7] |
| Dose-Limiting Toxicity | Cumulative sensory peripheral neuropathy | [7] |
| Maximum Tolerated Dose | 6.31 mg/m² | [7] |
| Recommended Phase II Dose | 4.21 mg/m² | [7] |
| Terminal Elimination Half-life (t½) | 11.3 ± 3.3 h | [7] |
| Excretion | ~71% unchanged in urine | [7] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3'-C-ethynylcytidine.
Materials:
-
Cancer cell lines
-
3'-C-ethynylcytidine
-
96-well plates
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of 3'-C-ethynylcytidine for a specified period (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value.
In Vitro RNA Polymerase Inhibition Assay
Objective: To measure the inhibitory effect of ECTP on RNA polymerase activity.
Materials:
-
Purified RNA polymerase
-
DNA template containing a promoter sequence
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)
-
3'-C-ethynylcytidine triphosphate (ECTP)
-
Transcription buffer
-
Reaction termination buffer
-
Scintillation counter or gel electrophoresis apparatus
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the transcription buffer, DNA template, and RNA polymerase.
-
Inhibitor Addition: Add varying concentrations of ECTP to the reaction mixtures.
-
Initiation of Transcription: Initiate the reaction by adding the ribonucleoside triphosphates (including the radiolabeled rNTP).
-
Incubation: Incubate the reaction at the optimal temperature for the RNA polymerase (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction by adding a termination buffer.
-
Quantification: Quantify the amount of newly synthesized RNA by measuring the incorporation of the radiolabeled rNTP using a scintillation counter or by separating the RNA transcripts on a denaturing polyacrylamide gel and visualizing them by autoradiography.
-
Data Analysis: Determine the extent of inhibition of RNA synthesis at different ECTP concentrations to calculate the IC50 or Ki value.
Visualizations
Caption: Workflow for the chemical synthesis of 3'-C-ethynylcytidine.
Caption: Signaling pathway of 3'-C-ethynylcytidine leading to apoptosis.
Conclusion
3'-C-Ethynylcytidine is a promising antitumor agent with a well-defined mechanism of action centered on the inhibition of RNA synthesis. Its potent cytotoxic effects against a range of cancer cell lines and its progression into clinical trials highlight its potential in oncology. This technical guide provides a foundational understanding of ECyd for researchers and drug development professionals, summarizing its synthesis, mechanism, and key quantitative data to support further investigation and development in this area.
References
- 1. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the cyclic and acyclic acetal derivatives of 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine, a potent antitumor nucleoside. Design of prodrugs to be selectively activated in tumor tissues via the bio-reduction-hydrolysis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel apoptotic pathway of 3'-Ethynylcytidine(ECyd) involving the inhibition of RNA synthesis--the possibility of RNase L activated pathway as a target of ECyd - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetics and Metabolism of Tas-106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-106, also known as 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine (ECyd), is a novel nucleoside analog with demonstrated antitumor activity.[1] Its mechanism of action involves the inhibition of RNA synthesis by targeting RNA polymerases I, II, and III.[2][3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.
In Vivo Pharmacokinetics
Preclinical and clinical studies have characterized the pharmacokinetic profile of this compound. Following intravenous administration, this compound exhibits multi-phase elimination.[4] The pharmacokinetics in humans have been shown to be dose-proportional.[5]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound from in vivo studies.
| Parameter | Species | Dose | Route | Value | Reference |
| Terminal Half-Life (t½) | Human | 0.22 - 2.64 mg/m² | IV | 8.7 - 13.0 h | [4] |
| Human | 0.67 - 9.46 mg/m² | IV | 11.3 ± 3.3 h | [5] | |
| Renal Clearance (CLr) | Human | 0.22 - 2.64 mg/m² | IV | 37.1 - 69.7 mL/h/kg | [4] |
| Urinary Excretion (% of dose) | Human | 0.22 - 2.64 mg/m² | IV | ~60% (unchanged) | [4] |
| Human | 0.67 - 9.46 mg/m² | IV | ~71% (unchanged) | [5] |
In Vivo Metabolism
The metabolism of this compound is a critical aspect of its antitumor activity, involving activation to its triphosphate form and limited degradation.
Metabolic Activation and Excretion
This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active. The primary active metabolite is 3'-ethynylcytidine 5'-triphosphate (ECTP).[3] This conversion is initiated by uridine-cytidine kinases (UCKs), with a notable correlation between cellular sensitivity to this compound and the expression of uridine-cytidine kinase 2 (UCK2).[4] ECTP is retained at high concentrations within tumor cells for extended periods, which is believed to contribute to the potent antitumor activity of this compound.[1]
The metabolic breakdown of this compound is limited. The parent drug, unchanged this compound, is the major drug-related substance found in both plasma and urine.[3][4] A minor metabolite, 3'-C-ethynyluridine (EUrd), has also been identified.[2] A significant portion of the administered dose is excreted unchanged in the urine, indicating that renal clearance is a major elimination pathway.[4][5]
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Protocols
The following section details a general methodology for in vivo pharmacokinetic and metabolism studies of this compound, based on protocols described in the literature.
Animal Models and Drug Administration
-
Animal Species: Nude rats or mice with human tumor xenografts are commonly used for preclinical efficacy and pharmacokinetic studies.
-
Drug Formulation: this compound is typically formulated in a suitable vehicle for intravenous administration.
-
Administration: For pharmacokinetic studies, a single intravenous (IV) bolus or infusion is administered. For efficacy studies, various dosing schedules, such as once weekly, three times weekly, or five times weekly for consecutive weeks, have been explored.
Sample Collection
-
Blood Sampling: Serial blood samples are collected from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points post-administration. Plasma is separated by centrifugation and stored frozen until analysis.
-
Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified intervals.
-
Tissue Distribution: At the end of the study, various tissues (e.g., tumor, liver, kidney, lung, spleen) are collected to assess drug distribution.
Bioanalytical Methods
-
Sample Preparation: Plasma, urine, and tissue homogenates typically undergo a protein precipitation or solid-phase extraction step to isolate this compound and its metabolites.
-
Quantification: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the standard method for the quantification of this compound and its metabolites in biological matrices.
-
Radiolabeled Studies: The use of radiolabeled this compound (e.g., [3H]this compound) can aid in determining tissue distribution and identifying metabolites.
Experimental Workflow for In Vivo Pharmacokinetic Study of this compound
Caption: Experimental workflow for this compound pharmacokinetics.
Conclusion
This compound demonstrates a predictable pharmacokinetic profile with dose proportionality and a terminal half-life that supports intermittent dosing schedules. Its metabolic activation via UCK2 to the active triphosphate, ECTP, and its prolonged retention in tumor cells are key to its potent antitumor effects. The primary route of elimination is renal excretion of the unchanged drug. Further research into the preclinical pharmacokinetic details across different species would provide a more complete understanding for translational drug development.
References
- 1. Antitumor activity and pharmacokinetics of this compound, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Mechanism of action of a new antitumor ribonucleoside, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, this compound), differs from that of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitivity of human cancer cells to the new anticancer ribo-nucleoside this compound is correlated with expression of uridine-cytidine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity of Human Cancer Cells to the New Anticancer Ribo‐nucleoside TAS–106 Is Correlated with Expression of Uridine‐cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Tas-106 in Inhibiting Ribosomal RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tas-106, a synthetic nucleoside analog of cytidine, has demonstrated significant potential as an anti-cancer agent through its potent inhibition of ribosomal RNA (rRNA) synthesis. This essential cellular process, responsible for the production of ribosomes, is a critical bottleneck for rapid cell growth and proliferation, making it an attractive target in oncology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in the disruption of rRNA synthesis. Detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows are presented to facilitate a deeper understanding and further investigation of this promising therapeutic agent.
Introduction
Ribosome biogenesis is a fundamental cellular process that is tightly regulated to control cell growth and proliferation. In eukaryotic cells, the synthesis of the major ribosomal RNA components (18S, 5.8S, and 28S rRNA) is carried out by RNA Polymerase I (Pol I) in the nucleolus. Due to the high demand for protein synthesis in rapidly dividing cancer cells, the machinery of ribosome biogenesis is often upregulated, making it a key vulnerability for therapeutic intervention.
This compound (3'-C-ethynylcytidine) is a novel pyrimidine nucleoside analog that has shown broad-spectrum antitumor activity in preclinical studies.[1][2] Its primary mechanism of action involves the inhibition of RNA synthesis, with a profound impact on the production of ribosomal RNA.[3] This guide will delve into the molecular details of how this compound exerts its inhibitory effects on rRNA synthesis, providing valuable information for researchers and clinicians working on the development of novel cancer therapies.
Mechanism of Action
The inhibitory effect of this compound on ribosomal RNA synthesis is a multi-step process that begins with its cellular uptake and metabolic activation, culminating in the competitive inhibition of RNA polymerase I.
Cellular Uptake and Metabolic Activation
As a nucleoside analog, this compound is transported into the cell via nucleoside transporters. Once inside the cell, it undergoes a series of phosphorylation events, catalyzed by cellular kinases, to be converted into its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP).[1][3] This metabolic activation is a prerequisite for its pharmacological activity.
Competitive Inhibition of RNA Polymerase I
The active metabolite, ECTP, functions as a competitive inhibitor of RNA Polymerase I. Structurally mimicking the natural substrate, cytidine triphosphate (CTP), ECTP binds to the active site of the polymerase. This competitive binding prevents the incorporation of CTP into the nascent pre-rRNA chain, thereby halting transcription elongation and leading to a global reduction in rRNA synthesis.[3]
A key quantitative measure of this inhibition is the inhibition constant (Ki). Preliminary experiments using isolated nuclei from FM3A mouse tumor cells have shown that ECTP competitively inhibits RNA polymerase with a Ki value of 21 nM . This is in contrast to the Km value of 8.0 µM for the natural substrate CTP, indicating a high affinity of ECTP for the enzyme.[3]
Quantitative Data on this compound Activity
The efficacy of this compound in inhibiting rRNA synthesis and cellular proliferation has been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| Ki for ECTP (RNA Polymerase) | 21 nM | Isolated nuclei from FM3A mouse tumor cells | [3] |
| Km for CTP (RNA Polymerase) | 8.0 µM | Isolated nuclei from FM3A mouse tumor cells | [3] |
Table 1: Kinetic Parameters of ECTP Inhibition
| Cell Line Type | Number of Cell Lines | IC50 Range (µM) |
| Various Human Cancers | Not Specified | 0.007 - 1.01 |
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Signaling Pathways and Experimental Workflows
The inhibition of rRNA synthesis by this compound triggers a cascade of downstream cellular events and can be investigated using specific experimental workflows.
Signaling Pathway of this compound Action
The following diagram illustrates the key steps in the mechanism of action of this compound, from cellular uptake to the inhibition of rRNA synthesis.
Experimental Workflow for Measuring rRNA Synthesis Inhibition
A common method to quantify the inhibition of rRNA synthesis is through metabolic labeling with 5-ethynyl uridine (5-EU), followed by detection. The workflow for this experiment is outlined below.
Detailed Experimental Protocols
In Vitro Transcription Assay for RNA Polymerase I Inhibition
This assay directly measures the effect of ECTP on the activity of purified RNA Polymerase I.
Materials:
-
Purified RNA Polymerase I
-
Linearized DNA template containing an rDNA promoter
-
Ribonucleotide triphosphates (ATP, GTP, UTP, CTP)
-
[α-³²P] CTP for radiolabeling
-
ECTP (active triphosphate form of this compound)
-
Transcription buffer (e.g., 20 mM Tris-HCl pH 7.9, 5 mM MgCl₂, 50 mM KCl, 0.5 mM DTT, 10% glycerol)
-
RNA loading buffer
-
Denaturing polyacrylamide gel
Procedure:
-
Prepare transcription reaction mixtures on ice. For each reaction, combine the transcription buffer, DNA template, ATP, GTP, and UTP.
-
Add varying concentrations of ECTP to the experimental tubes. Include a control with no ECTP.
-
Add a fixed concentration of CTP and a tracer amount of [α-³²P] CTP to all tubes.
-
Initiate the transcription by adding purified RNA Polymerase I to each reaction.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding RNA loading buffer containing a denaturing agent (e.g., formamide).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize the transcripts by autoradiography and quantify the band intensities to determine the extent of inhibition.
5-Ethynyl Uridine (5-EU) Incorporation Assay for Nascent rRNA Synthesis
This cell-based assay measures the rate of new rRNA synthesis within intact cells.[4][5][6]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
5-ethynyl uridine (5-EU)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells in a suitable format for microscopy (e.g., chamber slides or multi-well plates).
-
Treat the cells with a range of this compound concentrations for a predetermined time.
-
Add 5-EU to the culture medium and incubate for a short period (e.g., 1-2 hours) to label newly synthesized RNA.[4]
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Perform the click chemistry reaction by incubating the cells with the reaction cocktail to attach the fluorescent azide to the incorporated 5-EU.
-
Wash the cells to remove excess reagents.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope, capturing both the DAPI and the fluorescent signal from the labeled RNA.
-
Quantify the fluorescence intensity within the nucleoli (identified as dense DAPI-stained regions within the nucleus) to measure the rate of rRNA synthesis.
Northern Blot Analysis of pre-rRNA and Mature rRNA
This technique allows for the detection and quantification of specific rRNA species, providing insights into the effects of this compound on both transcription and processing.[7][8][9][10]
Materials:
-
Total RNA extracted from this compound-treated and control cells
-
Denaturing agarose gel (with formaldehyde)
-
MOPS running buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or fluorescently labeled DNA or RNA probes specific for different regions of the 45S pre-rRNA and mature 18S and 28S rRNA
-
Wash buffers
-
Phosphorimager or fluorescence imaging system
Procedure:
-
Isolate total RNA from cells treated with this compound and from untreated control cells.
-
Separate the RNA samples by size on a denaturing agarose gel.
-
Transfer the RNA from the gel to a nylon membrane via capillary action or electroblotting.
-
Immobilize the RNA onto the membrane by UV crosslinking.
-
Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.
-
Hybridize the membrane with a labeled probe specific for the target rRNA species (e.g., a probe for the 5' external transcribed spacer of the 45S pre-rRNA).
-
Wash the membrane to remove unbound probe.
-
Detect the signal from the hybridized probe using a phosphorimager (for radiolabeled probes) or a fluorescence imaging system.
-
Quantify the band intensities to determine the relative abundance of the target rRNA species in each sample. By using probes for both pre-rRNA and mature rRNA, the impact of this compound on both synthesis and processing can be assessed.
Conclusion
This compound represents a promising therapeutic strategy by targeting the fundamental process of ribosomal RNA synthesis. Its mechanism of action, involving metabolic activation to ECTP and subsequent competitive inhibition of RNA Polymerase I, provides a clear rationale for its anti-proliferative effects in cancer cells. The quantitative data, though still emerging, indicates a potent inhibition of its target. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the nuanced effects of this compound on ribosome biogenesis and for the identification of pharmacodynamic biomarkers for its clinical development. Continued research into the precise molecular interactions and the downstream consequences of rRNA synthesis inhibition will be crucial for optimizing the therapeutic application of this compound and similar agents in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: preclinical, clinical and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A high-throughput assay for directly monitoring nucleolar rRNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Early rRNA processing is a stress-dependent regulatory event whose inhibition maintains nucleolar integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Northern Blot Analysis of Mammalian rRNA Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Research Applications of Tas-106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-106, also known as 3'-C-ethynylcytidine (ECyd), is a synthetic nucleoside analog that has demonstrated significant antitumor activity in a range of preclinical models.[1] Its unique mechanism of action, primarily targeting RNA synthesis, distinguishes it from many conventional chemotherapeutic agents that primarily disrupt DNA synthesis.[2] This guide provides a comprehensive overview of the basic research applications of this compound, detailing its core mechanism, summarizing key preclinical data, and providing detailed experimental protocols for its study.
Core Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step process involving intracellular activation and subsequent inhibition of RNA synthesis.
Intracellular Activation
As a nucleoside analog, this compound is transported into the cell via nucleoside transporters. Once inside, it is converted to its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP), through a series of phosphorylation events catalyzed by cellular kinases. This activation is a critical determinant of its pharmacological activity.[2][3]
Inhibition of RNA Polymerases
The active metabolite, ECTP, functions as a competitive inhibitor of all three major nuclear RNA polymerases: RNA Polymerase I, II, and III. By mimicking the natural substrate cytidine triphosphate (CTP), ECTP binds to the active sites of these enzymes, leading to a disruption in the elongation of RNA transcripts and a global shutdown of RNA synthesis.[3] This broad-spectrum inhibition of transcription prevents the synthesis of essential messenger RNAs (mRNAs), ribosomal RNAs (rRNAs), and transfer RNAs (tRNAs), ultimately leading to cellular stress and apoptosis.[2][3]
Caption: Intracellular activation and primary mechanism of this compound.
Data Presentation
In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a panel of 10 human tumor cell lines are summarized in the table below, with 5-fluorouracil (5-FU) as a comparator.[2]
| Cell Line | Tumor Type | This compound IC50 (µM) | 5-FU IC50 (µM) |
| MKN-28 | Gastric Cancer | 0.0211 | >1000 |
| MKN-45 | Gastric Cancer | 0.0173 | 6.80 |
| St-4 | Gastric Cancer | 0.0573 | 11.4 |
| HCT-15 | Colon Cancer | 3.11 | 13.9 |
| WiDr | Colon Cancer | 0.0716 | 13.1 |
| DLD-1 | Colon Cancer | 0.0452 | 11.2 |
| PANC-1 | Pancreatic Cancer | 0.103 | 11.3 |
| A549 | Lung Cancer | 0.0270 | 12.0 |
| PC-3 | Prostate Cancer | 0.0431 | 10.9 |
| HT-1080 | Fibrosarcoma | 0.0264 | 12.1 |
In Vivo Antitumor Activity of this compound in Combination with Cisplatin
| Experimental Model | Treatment | Key Findings |
| In Vitro (A549 cells) | This compound + Cisplatin | Synergistic inhibition of cell growth; Abrogation of cisplatin-induced S and G2-M checkpoints; Induction of apoptosis. |
| In Vivo (OCC-1 Xenograft Model) | This compound + Cisplatin | Significantly enhanced tumor growth inhibition compared to single agents; Prolonged lifespan. |
| In Vivo (LX-1 Xenograft Model) | This compound + Cisplatin | Significantly enhanced tumor growth inhibition compared to single agents. |
Signaling Pathways
This compound and Cisplatin Combination Therapy
The synergy between this compound and cisplatin is attributed to a multi-pronged attack on cancer cell proliferation and survival pathways. Cisplatin induces DNA damage, which typically activates cell cycle checkpoints to allow for DNA repair. However, this compound has been shown to potently inhibit the expression of the checkpoint kinase 1 (Chk1) protein and the phosphorylation of both Chk1 and Chk2.[4] This abrogation of the S and G2-M checkpoints prevents the cell from arresting to repair the cisplatin-induced DNA damage, leading to mitotic catastrophe and enhanced apoptosis.
Caption: Synergistic signaling of this compound and cisplatin.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Human Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound, alone and in combination with cisplatin, in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., A549, OCC-1, or LX-1)
-
Matrigel (optional)
-
This compound
-
Cisplatin
-
Vehicle control solution
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, cisplatin alone, this compound + cisplatin).
-
Drug Administration: Administer the drugs according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze survival data using Kaplan-Meier curves.
Caption: Workflow for a typical in vivo xenograft study.
Western Blot Analysis of Chk1 and Phospho-Chk1
Objective: To assess the effect of this compound on the expression and phosphorylation of Chk1.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-Chk1 and anti-phospho-Chk1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells treated with this compound and/or cisplatin at various time points and concentrations to extract total protein. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Chk1 and phospho-Chk1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated Chk1. Normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising antitumor agent with a distinct mechanism of action centered on the inhibition of RNA synthesis. Its potent single-agent activity and synergistic effects when combined with DNA-damaging agents like cisplatin make it a valuable tool for basic cancer research and a candidate for further clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted applications of this compound in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CHK1 Inhibition Is Synthetically Lethal with Loss of B-Family DNA Polymerase Function in Human Lung and Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chk1 inhibition enhances cisplatin cytotoxicity and overcomes cisplatin resistance in small cell lung cancer by promoting mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3'-ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
TAS-106 In Vitro Cytotoxicity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-106, also known as 3'-C-ethynylcytidine, is a synthetic nucleoside analog with demonstrated potent antitumor activity.[1] Its primary mechanism of action involves the inhibition of RNA synthesis, a critical process for the proliferation and survival of cancer cells. As a prodrug, this compound is intracellularly converted to its active triphosphate form, which then acts as a competitive inhibitor of RNA polymerases I, II, and III. This disruption of RNA synthesis leads to the activation of the p53 tumor suppressor pathway, culminating in cell cycle arrest and apoptosis.[2] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common methods: the MTT and Crystal Violet assays.
Data Presentation
The cytotoxic activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary depending on the cancer cell line and the duration of the assay.[3]
| Cell Line | Cancer Type | IC50 (µM) |
| Various Human Cancers | Various | 0.007 - 1.01 |
Note: This table represents a range of reported IC50 values across 47 different human cancer cell lines. Specific values for individual cell lines should be determined experimentally.
Experimental Protocols
Two robust and widely used methods for determining in vitro cytotoxicity are the MTT and Crystal Violet assays. The choice of assay may depend on the specific cell line and experimental goals.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[4]
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include control wells: cells with drug-free medium (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours.[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of the this compound concentration.
-
Crystal Violet Assay
This assay is a simple method for quantifying the total biomass of adherent cells by staining them with crystal violet dye.[5] The amount of dye retained is proportional to the number of viable cells.[5]
Materials:
-
This compound
-
Selected adherent cancer cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)[6]
-
Crystal Violet solution (0.5% in 20% methanol)[6]
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the existing medium with 100 µL of the diluted this compound solutions.
-
Include vehicle control and blank wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
Gently wash the cells twice with PBS.
-
Add 100 µL of fixative solution to each well and incubate for 15-20 minutes at room temperature.
-
Aspirate the fixative solution and allow the plate to air dry.
-
-
Staining:
-
Dye Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate on a shaker for 15-30 minutes to ensure complete solubilization of the dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Perform data analysis as described for the MTT assay.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the in vitro cytotoxicity assay for this compound.
Signaling Pathway
Caption: this compound inhibits RNA synthesis, leading to p53 activation.
References
- 1. This compound: preclinical, clinical and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
Clonogenic Survival Assay with Tas-106 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-106, also known as 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine (ECyd), is a nucleoside analog with potent antitumor activity. Its primary mechanism of action is the inhibition of RNA synthesis.[1] this compound is a prodrug that, once inside the cell, is phosphorylated to its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP). ECTP then acts as a competitive inhibitor of all three major nuclear RNA polymerases: RNA Polymerase I, II, and III.[2] This broad-spectrum inhibition of transcription disrupts the synthesis of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA), leading to a cascade of cellular events culminating in apoptosis (programmed cell death).[1][3]
The clonogenic survival assay is the gold standard in vitro method for assessing the ability of a single cell to proliferate indefinitely and form a colony.[4] This assay is crucial for determining the cytotoxic effects of anticancer agents like this compound.[4] These application notes provide a comprehensive overview and detailed protocols for performing a clonogenic survival assay to evaluate the efficacy of this compound treatment on cancer cell lines.
Data Presentation
The following table summarizes the in vitro cytotoxicity of this compound across a wide range of human cancer cell lines, providing a basis for selecting appropriate concentrations for a clonogenic survival assay.
| Cell Line Type | Number of Cell Lines | IC50 Range (µM) |
| Various Human Cancers | 47 | 0.007 - 1.01 |
| IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[2] |
Hypothetical Clonogenic Survival Data for A549 Cells Treated with this compound
| This compound Concentration (µM) | Number of Cells Seeded | Number of Colonies Formed (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Control) | 200 | 120 ± 8 | 60.0 | 1.00 |
| 0.01 | 200 | 96 ± 6 | - | 0.80 |
| 0.05 | 500 | 150 ± 12 | - | 0.50 |
| 0.1 | 1000 | 120 ± 10 | - | 0.20 |
| 0.5 | 2000 | 60 ± 5 | - | 0.05 |
| 1.0 | 4000 | 24 ± 4 | - | 0.01 |
Experimental Protocols
This section provides a detailed methodology for conducting a clonogenic survival assay with this compound treatment.
Materials
-
Cancer cell line of interest (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (ECyd)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Sterile pipettes and culture flasks
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Hemocytometer or automated cell counter
-
Fixation solution (e.g., 10% buffered formalin or a mixture of methanol and acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol
-
Cell Culture and Seeding:
-
Culture the selected cancer cell line in complete medium to ~80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Determine the appropriate number of cells to seed. This number will vary depending on the cell line's plating efficiency and the expected cytotoxicity of this compound. A preliminary experiment to determine the plating efficiency (PE) is recommended. The goal is to have between 50 and 150 colonies per well in the control group.
-
Seed the cells into 6-well or 12-well plates in triplicate for each treatment condition.
-
Allow the cells to attach overnight in the incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water) and make serial dilutions in complete culture medium to achieve the desired final concentrations. The concentration range should be chosen based on the known IC50 values for the cell line.
-
Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound, at the same final concentration).
-
The duration of treatment can vary. A 24-hour exposure is a common starting point.[5]
-
-
Incubation and Colony Formation:
-
After the treatment period, aspirate the medium containing this compound.
-
Wash the cells gently with PBS.
-
Add fresh, drug-free complete medium to each well.
-
Incubate the plates for a period that allows for colony formation, typically 7-14 days, depending on the doubling time of the cell line.[6] The medium can be changed every 2-3 days if necessary.
-
-
Fixation and Staining:
-
Once visible colonies (defined as a cluster of at least 50 cells) have formed in the control wells, aspirate the medium.
-
Gently wash the wells with PBS.
-
Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add the crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a group of 50 or more cells.[4]
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%[7]
-
-
Calculate the Surviving Fraction (SF) for each treatment condition:
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))[7]
-
-
Plot the surviving fraction as a function of the this compound concentration to generate a cell survival curve.
-
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound, leading to the inhibition of cell survival and proliferation.
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for Clonogenic Survival Assay
The following diagram outlines the key steps in performing a clonogenic survival assay with this compound treatment.
Caption: Workflow of the clonogenic survival assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (this compound), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA Pol II inhibition activates cell death independently from the loss of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAS-106 in Human Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TAS-106 (3'-C-ethynylcytidine), a potent inhibitor of RNA polymerases I, II, and III, in human tumor xenograft models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the antitumor efficacy of this compound.
Introduction
This compound is a novel nucleoside analog that has demonstrated significant antitumor activity in a broad range of preclinical cancer models.[1][2] Its primary mechanism of action is the inhibition of RNA synthesis, a fundamental process for cell growth and proliferation, making it a compelling target for anticancer therapy.[1][3] As a prodrug, this compound is intracellularly converted to its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP). ECTP then acts as a competitive inhibitor for all three major RNA polymerases, leading to a global shutdown of RNA synthesis and subsequent induction of apoptosis in cancer cells.[2][3] Preclinical studies in various human tumor xenograft models have shown the potent antitumor effects of this compound, both as a monotherapy and in combination with other anticancer agents.[2]
Data Presentation
The following tables summarize the in vitro cytotoxicity of this compound and its in vivo efficacy in combination with cisplatin in human tumor xenograft models.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines [3]
| Cell Line Type | Number of Cell Lines | IC50 Range (µM) |
| Various Human Cancers | 47 | 0.007 - 1.01 |
Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin in Human Lung Cancer Xenograft Models [2]
| Xenograft Model | Treatment | Key Findings |
| OCC-1 | This compound + Cisplatin | Significantly enhanced tumor growth inhibition compared to single agents; Prolonged lifespan. |
| LX-1 | This compound + Cisplatin | Significantly enhanced tumor growth inhibition compared to single agents. |
Mandatory Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols for Tas-106 and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-106 is a novel nucleoside analog that acts as a potent inhibitor of RNA polymerases I, II, and III.[1][2] This inhibition of RNA synthesis, a critical process for cell growth and survival, leads to the induction of apoptosis in cancer cells.[1] Cisplatin is a cornerstone of cancer chemotherapy, a platinum-based agent that forms intra- and inter-strand DNA crosslinks.[1] These crosslinks disrupt DNA replication and transcription, ultimately triggering cell death. The distinct mechanisms of action of this compound and cisplatin, targeting RNA and DNA synthesis respectively, provide a strong rationale for their use in combination therapy to achieve synergistic anti-tumor effects.[1][2]
Preclinical studies have demonstrated that this compound can enhance the anti-tumor activity of cisplatin in various cancer models.[2] This combination has been shown to be more effective than either agent alone, suggesting a promising therapeutic strategy for cancers that are resistant or have a suboptimal response to standard chemotherapy. While clinical trials have explored this compound in combination with carboplatin, a mechanistically similar platinum agent, due to overlapping neurotoxicity profiles with cisplatin, the preclinical data for the this compound and cisplatin combination remains highly relevant for understanding the synergistic potential.[2][3]
These application notes provide a summary of the available preclinical data on the combination of this compound and cisplatin, along with detailed protocols for key experimental procedures to facilitate further research into this promising therapeutic strategy.
Data Presentation
Preclinical Efficacy of this compound and Cisplatin Combination Therapy
The following tables summarize the key findings from preclinical studies investigating the combination of this compound and cisplatin. While specific quantitative data from these studies is not publicly available, the qualitative outcomes demonstrate a significant enhancement of anti-tumor activity.
Table 1: In Vitro Studies of this compound and Cisplatin Combination
| Experimental Model | Key Findings |
| A549 Human Non-Small Cell Lung Carcinoma Cells | Synergistic inhibition of cell growth.[2] |
| Abrogation of cisplatin-induced S and G2-M cell cycle checkpoints.[2] | |
| Enhanced induction of apoptosis compared to single agents.[2] |
Table 2: In Vivo Studies of this compound and Cisplatin Combination
| Experimental Model | Key Findings |
| OCC-1 Xenograft Model | Significantly enhanced tumor growth inhibition compared to single agents.[2] |
| Significantly prolonged lifespan of treated animals.[2] | |
| LX-1 Xenograft Model | Significantly enhanced tumor growth inhibition compared to single agents.[2] |
Signaling Pathway and Experimental Workflow
Hypothesized Dual Mechanism of Action
The synergistic effect of this compound and cisplatin is believed to stem from their complementary attacks on fundamental cellular processes. This compound inhibits the synthesis of RNA by blocking RNA polymerases, while cisplatin damages DNA, halting replication and transcription. This dual blockade overwhelms the cancer cell's ability to repair damage and proliferate, leading to apoptosis.
Caption: Hypothesized synergistic mechanism of this compound and cisplatin.
General Experimental Workflow for In Vitro Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound and cisplatin in cancer cell lines.
References
Application Notes and Protocols for the Investigation of the Synergistic Effect of Tas-106 and Carboplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of Tas-106, a novel RNA polymerase inhibitor, and carboplatin, a widely used platinum-based DNA alkylating agent. The combination of these two agents, with their distinct mechanisms of action, presents a promising therapeutic strategy for various malignancies. Preclinical studies have suggested a synergistic relationship between this compound and platinum-based agents, and a Phase I clinical trial has been conducted to evaluate the safety and tolerability of the this compound and carboplatin combination in patients with solid tumors. These notes offer a comprehensive resource for researchers aiming to further elucidate the efficacy and mechanisms of this combination therapy.
Mechanism of Action
This compound (3'-C-ethynylcytidine) is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (ECTP), acts as a potent inhibitor of RNA polymerases I, II, and III. This inhibition of RNA synthesis, a critical process for cell growth and survival, occurs throughout the cell cycle, with the exception of the M phase, leading to the induction of apoptosis in cancer cells.
Carboplatin is a second-generation platinum-based chemotherapeutic agent that exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the formation of intra- and inter-strand cross-links. These DNA adducts disrupt DNA replication and transcription, triggering cell cycle arrest and apoptosis.
The combination of this compound and carboplatin is hypothesized to induce a synergistic anti-tumor effect by simultaneously targeting two fundamental cellular processes: RNA transcription and DNA replication.
Data Presentation
Preclinical Data: this compound and Cisplatin Combination
No specific preclinical quantitative data for the combination of this compound and carboplatin is publicly available. The following data is from preclinical studies of this compound in combination with cisplatin, a mechanistically similar platinum-based agent, and serves as a strong rationale for investigating the this compound and carboplatin combination.
Table 1: In Vitro and In Vivo Efficacy of this compound in Combination with Cisplatin
| Experimental Model | Treatment | Key Findings |
| In Vitro (A549 human lung carcinoma cells) | This compound + Cisplatin | Synergistically inhibited cell growth; Abrogated cisplatin-induced S and G2-M checkpoints; Induced apoptosis. |
| In Vivo (OCC-1 human ovarian cancer xenograft) | This compound + Cisplatin | Significantly enhanced tumor growth inhibition compared to single agents; Prolonged lifespan. |
| In Vivo (LX-1 human lung cancer xenograft) | This compound + Cisplatin | Significantly enhanced tumor growth inhibition compared to single agents. |
Clinical Trial Data: this compound and Carboplatin Combination
A Phase I clinical trial was conducted to determine the maximum tolerated dose (MTD) and safety profile of this compound administered with carboplatin in patients with advanced solid tumors.
Table 2: Summary of Phase I Clinical Trial of this compound and Carboplatin
| Parameter | Value |
| Study Phase | I |
| Patient Population | Advanced solid tumors |
| Treatment Regimen | Carboplatin (IV infusion over 60 min) followed by this compound (IV infusion over 24 hours) on Day 1 of a 21-day cycle. |
| Maximum Tolerated Dose (MTD) | This compound: 3 mg/m²; Carboplatin: AUC 4. |
| Dose-Limiting Toxicities (DLTs) | Neutropenia, Thrombocytopenia. |
| Observed Clinical Activity | Stable disease was observed in some patients with ovarian, non-small cell lung, basal cell, and colorectal cancer. |
Hypothesized Synergistic Signaling Pathway
The synergistic interaction between this compound and carboplatin is thought to stem from the ability of this compound to potentiate carboplatin-induced DNA damage by inhibiting key components of the DNA damage response (DDR) pathway. Specifically, preclinical studies with cisplatin have shown that this compound can inhibit the expression and phosphorylation of the checkpoint kinases Chk1 and Chk2. This abrogation of the S and G2-M cell cycle checkpoints prevents cancer cells from repairing carboplatin-induced DNA damage, thereby forcing them into apoptosis.
Caption: Hypothesized signaling pathway of this compound and carboplatin synergy.
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo investigation of the synergistic effects of this compound and carboplatin.
Caption: General experimental workflow for investigating synergy.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and carboplatin, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, OVCAR-3 ovarian cancer)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Carboplatin (dissolved in an appropriate solvent, e.g., water or saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and carboplatin in culture medium.
-
Treat cells with this compound alone, carboplatin alone, or the combination at various concentrations for 48-72 hours. Include vehicle-treated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each agent and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound and carboplatin, alone and in combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and Carboplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, carboplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable cells (Annexin V-/PI-).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effects of this compound and carboplatin on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and Carboplatin
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, carboplatin, or the combination for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for examining the effect of the combination treatment on the expression and phosphorylation of key proteins in the DNA damage response pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and Carboplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1, anti-Chk1, anti-phospho-Chk2, anti-Chk2, anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound, carboplatin, or the combination for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
Conclusion
The combination of this compound and carboplatin represents a rational and promising therapeutic strategy. The distinct and complementary mechanisms of action suggest a high potential for synergistic anti-tumor activity. The provided protocols offer a robust framework for preclinical investigation into the efficacy and underlying molecular mechanisms of this combination, which may pave the way for future clinical development and improved cancer therapies.
Determining the Potency of Tas-106: Application Notes and Protocols for IC50 Assessment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Tas-106, a novel ribonucleoside analog, across various cancer cell lines. This document outlines the necessary protocols for cell viability assays and presents a summary of reported quantitative data. Additionally, it includes diagrams illustrating the compound's signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism and practical application in a research setting.
Introduction to this compound
This compound (1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine, or ECyd) is a potent antitumor agent that primarily functions as an inhibitor of RNA synthesis. By targeting RNA polymerases I, II, and III, this compound disrupts essential cellular processes, leading to cell cycle arrest and apoptosis in cancerous cells. Preclinical studies have demonstrated its broad and potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values reported to be in the nanomolar to subnanomolar range.[1] The sensitivity of cancer cells to this compound has been correlated with the expression of uridine-cytidine kinase 2 (UCK2), an enzyme responsible for the phosphorylation and subsequent activation of the compound.
Quantitative Data Summary: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various human cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, culture conditions, and assay method used. The data presented here is derived from a comprehensive panel of 47 human cancer cell lines, showcasing the broad-spectrum activity of this compound.[1]
| Cancer Type | Cell Line | IC50 (µM) |
| Pancreatic Cancer | MIAPaCa-2 | 0.00625 |
| Various Cancers | Panel of 47 Human Cancer Cell Lines | 0.007 - 1.01 |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.001 µM to 10 µM).
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.
-
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound in a cancer cell.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps involved in the experimental workflow for determining the IC50 of this compound.
References
Application Notes and Protocols for Tas-106 Continuous Infusion Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-106, also known as 3'-C-ethynylcytidine, is a synthetic nucleoside analog with demonstrated potent antitumor activity.[1] Its mechanism of action centers on the inhibition of RNA synthesis, a fundamental process for cellular proliferation and survival, making it a compelling target for cancer therapy.[1] Preclinical and clinical studies have explored its efficacy as a single agent and in combination therapies.[2] Notably, a continuous infusion administration schedule has been investigated to optimize its therapeutic index by minimizing toxicities associated with bolus injections.[3]
This document provides a detailed experimental protocol for a preclinical continuous infusion study of this compound in a xenograft mouse model, along with relevant quantitative data and a depiction of its signaling pathway.
Mechanism of Action
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. Upon cellular uptake, it is phosphorylated to its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP), a process in which uridine-cytidine kinase 2 (UCK2) plays a crucial role.[4] ECTP then acts as a competitive inhibitor of RNA polymerases I, II, and III.[1] By mimicking the natural substrate, ECTP disrupts the elongation of RNA transcripts, leading to a global cessation of RNA synthesis.[1] This triggers a cellular stress response, activating the p53 tumor suppressor pathway, which in turn leads to cell cycle arrest and apoptosis.[1]
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line Type | Number of Cell Lines | IC50 Range (µM) |
| Various Human Cancers | 47 | 0.007 - 1.01 |
| Data sourced from preclinical studies.[1] |
Clinical Pharmacokinetics of this compound (Continuous Infusion)
| Parameter | Value | Population | Reference |
| Recommended Phase II Dose | 4.21 mg/m² (as a 24-hour continuous infusion every 21 days) | Patients with advanced solid malignancies | [3] |
| Maximum Tolerated Dose (MTD) | 6.31 mg/m² (as a single bolus IV infusion) | Patients with advanced solid malignancies | [3] |
| Terminal Elimination Half-life (t½) | 11.3 ± 3.3 hours | Patients with advanced solid malignancies | [3] |
| Note: Continuous 24-hour infusion is recommended to decrease Cmax and minimize peripheral neuropathy observed with bolus infusion.[3] |
Experimental Protocols
Preclinical Continuous Infusion Study of this compound in a Xenograft Mouse Model
1. Animal Model
-
Species: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Model: Subcutaneous xenograft model established by implanting human cancer cells relevant to the research question.
2. This compound Formulation
-
For preclinical intravenous administration, this compound should be dissolved in a sterile, biocompatible vehicle. A common approach for small molecules is to use a co-solvent system, such as a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene glycol 400 (PEG400), diluted with a sterile saline or dextrose solution to the final concentration.
-
Note: The final concentration of DMSO should be kept low to avoid toxicity. It is crucial to perform solubility and stability testing of the specific formulation before in vivo administration.
3. Dose Conversion
-
The human dose can be converted to a mouse equivalent dose (MED) based on body surface area. The following formula is a general guideline:
-
MED (mg/kg) = Human dose (mg/kg) × (Human Km / Mouse Km)
-
Where Km is a conversion factor (Human Km ≈ 37, Mouse Km ≈ 3).
-
Therefore, MED (mg/kg) ≈ Human dose (mg/kg) × 12.3.[5]
-
-
Based on the recommended human phase II dose of 4.21 mg/m², the estimated starting dose for a mouse study can be calculated.
4. Continuous Infusion Setup
-
Method: Continuous intravenous infusion using implantable osmotic pumps connected to a jugular vein catheter. This method allows for controlled, long-term drug delivery to freely moving animals.[3]
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgically implant a catheter into the jugular vein.
-
Tunnel the catheter subcutaneously to the dorsal side of the animal.
-
Connect the catheter to a pre-filled osmotic pump.
-
Implant the osmotic pump in a subcutaneous pocket.
-
Suture the incisions and allow the animal to recover.
-
-
Infusion Pump: Choose an osmotic pump with a suitable flow rate and reservoir volume for the intended duration of the study.
5. Experimental Workflow
-
Tumor Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Treatment Initiation: For the treatment group, implant the this compound-filled osmotic pumps. The control group should receive pumps filled with the vehicle solution.
-
Data Collection:
-
Measure tumor volume and body weight at regular intervals.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, collect blood samples for pharmacokinetic analysis and tumor tissue for pharmacodynamic studies.
-
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis and biomarker assessment in tumor tissue.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Preclinical Experimental Workflow.
References
- 1. Global analysis of p53-regulated transcription identifies its direct targets and unexpected regulatory mechanisms | eLife [elifesciences.org]
- 2. karger.com [karger.com]
- 3. Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (this compound), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Brain–computer interface - Wikipedia [en.wikipedia.org]
Animal Models for Studying Tas-106 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-106, also known as 3'-C-ethynylcytidine, is a nucleoside analog with demonstrated potent antitumor activity.[1] Its primary mechanism of action is the inhibition of RNA polymerases I, II, and III, which are crucial for the synthesis of ribosomal, messenger, and transfer RNA, respectively.[1][2] This disruption of RNA synthesis, a process active throughout the cell cycle (except for the M phase), ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1][3] Preclinical studies have shown that this compound possesses a broad spectrum of antitumor activity against various human cancer cell lines and in vivo xenograft models, including those for stomach, colon, pancreas, and lung cancer.[1] Furthermore, its efficacy has been reported to be superior to that of standard chemotherapeutic agents such as 5-fluorouracil, cisplatin, and irinotecan in certain preclinical models.[1]
These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of this compound. This document details the methodologies for key in vivo experiments, summarizes available quantitative data, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro cytotoxicity of this compound and provide an overview of its in vivo antitumor activity in various human tumor xenograft models.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines [1]
| Cell Line Type | Number of Cell Lines | IC50 Range (µM) |
| Various Human Cancers | 47 | 0.007 - 1.01 |
Table 2: Summary of this compound Antitumor Efficacy in Human Tumor Xenograft Models [1]
| Xenograft Model | Animal Model | Administration Route | Dosing Schedule | Efficacy Outcome |
| Stomach Carcinoma | Nude Rat | Intravenous | Once, 3 times, or 5 times weekly | Strong antitumor activity |
| Colon Carcinoma | Nude Rat | Intravenous | Once, 3 times, or 5 times weekly | Strong antitumor activity |
| Pancreatic Carcinoma | Nude Rat | Intravenous | Once, 3 times, or 5 times weekly | Strong antitumor activity |
| Lung Cancer | Nude Rat | Intravenous | Not Specified | Superior activity to cisplatin or irinotecan |
| Colon26 (murine rectum adenocarcinoma) | BALB/c Mice | Not Specified | 0.1 mg/kg and 0.5 mg/kg (in combination with X-irradiation) | Significant tumor growth inhibition |
| MKN45 (human gastric adenocarcinoma) | SCID Mice | Not Specified | 0.1 mg/kg and 0.5 mg/kg (in combination with X-irradiation) | Significant tumor growth inhibition |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anticancer effects by targeting the fundamental process of RNA transcription. As a nucleoside analog, it is taken up by cancer cells and intracellularly phosphorylated to its active triphosphate form. This active metabolite then competitively inhibits RNA polymerases I, II, and III, leading to a global shutdown of RNA synthesis. The subsequent cellular stress triggers the p53 tumor suppressor pathway, culminating in cell cycle arrest and apoptosis.[3]
Figure 1: this compound Mechanism of Action
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the efficacy of this compound in a xenograft mouse model involves several key stages, from tumor cell implantation to data analysis.
Figure 2: Xenograft Efficacy Study Workflow
Experimental Protocols
Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model
This protocol describes the subcutaneous implantation of human cancer cell lines into immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., MKN45 gastric cancer)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve a sufficient number of cells for implantation. Cells should be in the logarithmic growth phase and have high viability.
-
Cell Preparation: a. On the day of implantation, harvest the cells by trypsinization. b. Wash the cells with sterile PBS and perform a cell count to determine the concentration. c. Centrifuge the cells and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.
-
Tumor Implantation: a. Anesthetize the mouse using a calibrated vaporizer with isoflurane. b. Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe. c. Draw the cell suspension into a 1 mL syringe. d. Gently lift the skin on the flank and insert the needle subcutaneously. e. Inject the cell suspension (100-200 µL) to form a small bleb under the skin. f. Slowly withdraw the needle.
-
Post-Implantation Monitoring: a. Monitor the animals regularly for tumor growth by visual inspection and palpation. b. Once tumors are palpable, begin measuring tumor dimensions with calipers 2-3 times per week. c. Calculate tumor volume using the formula: (Length x Width²) / 2. d. Monitor the body weight and overall health of the mice throughout the study.
Protocol 2: this compound Efficacy Evaluation in a CDX Model
This protocol outlines the procedure for administering this compound to tumor-bearing mice and evaluating its antitumor efficacy.
Materials:
-
Tumor-bearing mice from Protocol 1 (tumors should reach a predetermined size, e.g., 100-150 mm³)
-
This compound, formulated for in vivo administration
-
Vehicle control solution
-
Dosing equipment (e.g., sterile syringes and needles for intravenous or intraperitoneal injection)
-
Calipers
-
Analytical balance
Procedure:
-
Randomization: Once tumors reach the desired average size, randomize the mice into treatment and control groups (typically 8-10 mice per group). Ensure that the average tumor volume is comparable across all groups.
-
Treatment Administration: a. Prepare the this compound solution and vehicle control at the required concentrations on each day of dosing. b. Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., once daily, three times a week) and route of administration (e.g., intravenous).
-
Efficacy Monitoring: a. Measure tumor volume and body weight 2-3 times per week. b. Continue treatment for the specified duration.
-
Study Endpoint and Data Analysis: a. The study may be terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration. b. At the endpoint, euthanize the mice and collect tumors for further analysis (e.g., weight, histology, biomarker analysis). c. Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group. d. Analyze the data for statistical significance.
Protocol 3: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol provides a general guideline for the direct implantation of fresh human tumor tissue into immunodeficient mice.
Materials:
-
Fresh human tumor tissue, obtained under sterile conditions from surgical resection or biopsy
-
Sterile transport medium (e.g., RPMI 1640 with antibiotics)
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Sterile surgical instruments
-
Anesthetic (e.g., isoflurane)
-
Sutures or surgical clips
Procedure:
-
Tissue Preparation: a. Immediately place the fresh tumor tissue in sterile transport medium on ice. b. In a sterile environment (e.g., a biological safety cabinet), wash the tissue with sterile PBS and remove any non-tumor or necrotic tissue. c. Mince the tumor into small fragments (approximately 2-3 mm³).
-
Tumor Implantation: a. Anesthetize the mouse. b. Shave and sterilize the flank area. c. Make a small incision in the skin. d. Using forceps, create a subcutaneous pocket. e. Place a single tumor fragment into the pocket. f. Close the incision with sutures or surgical clips.
-
Post-Implantation Monitoring: a. Monitor the animals for tumor engraftment and growth by palpation. b. Once tumors become established and grow, they can be passaged to subsequent generations of mice for cohort expansion and drug efficacy studies.
Conclusion
The use of animal models, particularly cell line-derived and patient-derived xenografts, is a critical component in the preclinical evaluation of novel anticancer agents like this compound. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust in vivo efficacy studies. By understanding the mechanism of action and employing standardized methodologies, researchers can generate reliable data to inform the clinical development of this compound and other promising cancer therapeutics.
References
Application Notes and Protocols for Preparing Tas-106 Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-106, also known as 3′-C-ethynylcytidine, is a synthetic nucleoside analog that functions as a potent inhibitor of RNA synthesis by targeting RNA polymerases I, II, and III.[1][2] Its mechanism of action leads to the induction of apoptosis in cancer cells, making it a compound of significant interest in oncology research and drug development.[1][2] Proper preparation of a stock solution is the critical first step for in vitro studies to ensure accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of a this compound stock solution for use in cell culture applications.
Compound Information
It is crucial to handle this compound with appropriate safety precautions. Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and safety measures.
Chemical Properties of this compound
| Property | Value | Source |
| Synonyms | 3′-C-ethynylcytidine, ECyd | [1][3] |
| Molecular Formula | C₁₁H₁₃N₃O₅ | [1][3] |
| Molecular Weight | 267.24 g/mol | [1][3][4] |
| Solubility | DMSO: 250 mg/mL (935.49 mM) PBS (pH 7.2): 10 mg/mL | [3][4] |
| Appearance | Solid powder | [1] |
Experimental Protocols
Materials
-
This compound (3′-C-ethynylcytidine) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
0.22 µm syringe filter (optional, for sterilization)
-
Laminar flow hood or sterile workspace
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be serially diluted in cell culture medium to achieve the desired final working concentrations.
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The formula to use is: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L)
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 267.24 g/mol * 0.001 L Mass (mg) = 2.6724 mg
-
Weighing: In a sterile microcentrifuge tube, carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance. For small quantities, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to improve accuracy.
-
Solubilization: Under a laminar flow hood, add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.
-
(Optional) Sterilization: If sterility is a concern, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Preparation of Working Solutions
To treat cells in culture, the concentrated stock solution must be diluted to the final desired concentration in cell culture medium.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in complete cell culture medium (containing serum and any other necessary supplements) to achieve the final experimental concentrations. It is crucial to mix thoroughly at each dilution step.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is essential to differentiate the effects of the compound from those of the solvent. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Diagrams
References
Application Notes and Protocols for Assessing RNA Polymerase Inhibition by Tas-106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-106, also known as 3'-C-ethynylcytidine, is a synthetic nucleoside analog with demonstrated potent antitumor activity.[1][2] Its primary mechanism of action is the inhibition of RNA synthesis, a critical process for the proliferation and survival of cancer cells.[1][2] this compound acts as a prodrug, undergoing intracellular phosphorylation to its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP).[1] ECTP then functions as a competitive inhibitor of all three major nuclear RNA polymerases: RNA Polymerase I (Pol I), RNA Polymerase II (Pol II), and RNA Polymerase III (Pol III).[1] This comprehensive inhibition of rRNA, mRNA, and tRNA synthesis leads to a global shutdown of protein production, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1]
These application notes provide detailed protocols for a selection of key assays to assess the biological activity of this compound, from its direct effect on RNA polymerases to its downstream cellular consequences.
Data Presentation
In Vitro Cytotoxicity of this compound
This compound has demonstrated broad-spectrum cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line Type | Number of Cell Lines | IC50 Range (µM) |
| Various Human Cancers | 47 | 0.007 - 1.01 |
Table 1: In Vitro Cytotoxicity of this compound against a panel of human cancer cell lines.
Pharmacokinetics of this compound in Clinical Trials
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetic profile of this compound in patients with advanced solid tumors.
| Parameter | Value | Reference |
| Recommended Phase II Dose | 4.21 mg/m² (as a bolus IV infusion every 3 weeks) | [3] |
| Maximum Tolerated Dose (MTD) | 6.31 mg/m² (as a bolus IV infusion every 3 weeks) | [3] |
| Terminal Elimination Half-life (t½) | 11.3 ± 3.3 hours | [1][3] |
| Dose-Limiting Toxicity | Cumulative sensory peripheral neuropathy | [1][3] |
Table 2: Summary of Pharmacokinetic Parameters and Clinical Recommendations for this compound from Phase I studies.
Experimental Protocols & Visualizations
In Vitro RNA Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the active form of this compound (ECTP) on the activity of purified RNA polymerases I, II, and III. The assay measures the incorporation of a radiolabeled nucleotide into newly synthesized RNA.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the following components on ice:
-
Purified RNA Polymerase I, II, or III
-
DNA template containing the appropriate promoter (e.g., rDNA promoter for Pol I, a strong viral promoter like adenovirus major late promoter for Pol II, and a tRNA gene for Pol III)
-
Transcription buffer (containing HEPES-KOH, MgCl₂, DTT, and KCl)
-
A mixture of ATP, GTP, and UTP
-
[α-³²P]CTP (radiolabeled)
-
Varying concentrations of ECTP (the active triphosphate form of this compound) or a vehicle control.
-
-
Initiation of Transcription: Initiate the transcription reaction by incubating the mixture at 30°C for 30-60 minutes.
-
Termination of Reaction: Stop the reaction by adding a stop buffer containing EDTA and proteinase K.
-
RNA Precipitation: Precipitate the newly synthesized radiolabeled RNA by adding a carrier tRNA and trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated RNA on a filter membrane, wash to remove unincorporated nucleotides, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of ECTP for each RNA polymerase by plotting the percentage of inhibition against the logarithm of the ECTP concentration.
Cellular Uptake and Intracellular Triphosphate Formation Assay
This assay quantifies the conversion of this compound to its active triphosphate form (ECTP) within cancer cells using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., A549, HCT116) in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 2, 8, 24 hours).
-
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a cold 70% methanol solution.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the intracellular metabolites.
-
Evaporate the methanol under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable buffer for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer.
-
Use an appropriate column (e.g., a C18 column) and a gradient elution method to separate this compound and its phosphorylated metabolites (monophosphate, diphosphate, and triphosphate).
-
Utilize multiple reaction monitoring (MRM) mode on the mass spectrometer to specifically detect and quantify this compound and ECTP based on their unique parent and daughter ion transitions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound and ECTP.
-
Quantify the intracellular concentrations of this compound and ECTP in the cell lysates by comparing their peak areas to the standard curve.
-
RNase L Activation Assay (rRNA Cleavage Assay)
Inhibition of RNA polymerase can lead to the accumulation of aberrant RNA species, which can activate the antiviral enzyme RNase L. Activated RNase L degrades cellular RNAs, including ribosomal RNA (rRNA). This assay assesses RNase L activation by measuring the integrity of rRNA.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or a positive control (e.g., poly(I:C)) for a specified time.
-
RNA Extraction: Isolate total RNA from the treated and untreated cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
rRNA Integrity Analysis:
-
Analyze the integrity of the total RNA using a microfluidics-based automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
This system provides an RNA Integrity Number (RIN) and an electropherogram showing the 18S and 28S rRNA peaks.
-
-
Data Analysis:
-
In cells with activated RNase L, the 18S and 28S rRNA peaks will be diminished or absent, resulting in a lower RIN value compared to untreated control cells.
-
Compare the electropherograms and RIN values of this compound-treated cells to those of the controls to determine the extent of RNase L activation.
-
Apoptosis Assay (Caspase-3/7 Activity)
The ultimate consequence of RNA polymerase inhibition by this compound is the induction of apoptosis. This can be quantified by measuring the activity of key executioner caspases, such as caspase-3 and -7.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Caspase-3/7 Activity Measurement:
-
Use a commercially available luminescent or fluorescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Add the caspase-3/7 reagent, which contains a proluminescent or fluorogenic substrate for caspase-3 and -7, directly to the cell culture wells.
-
The reagent also contains a cell-lysing agent.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3 and -7 in the sample.
-
Data Analysis: Normalize the signal to the number of cells (if necessary) and compare the caspase activity in this compound-treated cells to that of the untreated controls.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound, from cellular uptake to the induction of apoptosis.
References
- 1. karger.com [karger.com]
- 2. This compound: preclinical, clinical and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (this compound), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing TAS-106 Induced Peripheral Neuropathy in Mice
Disclaimer: TAS-106 is an investigational agent. This guide is intended for preclinical research purposes only and is based on the known toxicities of similar nucleoside analogs and general principles of chemotherapy-induced peripheral neuropathy (CIPN) management in mice. Direct preclinical data on this compound-induced peripheral neuropathy in mice is limited. Therefore, the information provided should be adapted and validated for specific experimental contexts.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is peripheral neuropathy a concern?
Q2: What are the expected signs of peripheral neuropathy in mice treated with this compound?
Based on common presentations of CIPN in mice, researchers should monitor for:
-
Mechanical Allodynia: An exaggerated pain response to a normally non-painful stimulus, such as light touch. This is often the first and most common sign.
-
Thermal Hyperalgesia/Hypoalgesia: Increased or decreased sensitivity to hot or cold stimuli.
-
Changes in Gait and Motor Coordination: Difficulty with walking, balance, or grip strength.
-
Tail Flick Response: Altered response to thermal stimuli applied to the tail.
-
Reduced Nerve Conduction Velocity (NCV): A decrease in the speed of electrical impulse transmission along peripheral nerves, which is a key indicator of nerve damage.
Q3: How can I monitor the development and progression of this compound induced peripheral neuropathy in my mouse colony?
A multi-faceted approach combining behavioral and electrophysiological assessments is recommended:
-
Behavioral Testing:
-
Von Frey Test: To assess mechanical allodynia.
-
Hot/Cold Plate Test or Hargreaves Test: To evaluate thermal sensitivity.
-
Rotarod Test: To measure motor coordination and balance.
-
-
Electrophysiological Testing:
-
Nerve Conduction Velocity (NCV) Studies: To directly measure nerve function.
-
-
Histopathology:
-
Intraepidermal Nerve Fiber Density (IENFD) Analysis: To quantify nerve fiber loss in skin biopsies.
-
Dorsal Root Ganglion (DRG) and Sciatic Nerve Histology: To examine for neuronal damage, demyelination, and axonal degeneration.
-
Q4: Are there any strategies to mitigate this compound induced peripheral neuropathy in our experimental design?
While specific neuroprotective agents for this compound have not been identified, general strategies for managing CIPN in preclinical models may be considered:
-
Dosing Schedule Modification: Clinical trials with this compound have explored different infusion schedules to reduce neurotoxicity.[2] Similar approaches could be tested in mouse models.
-
Coadministration of Neuroprotective Agents: Compounds with antioxidant or anti-inflammatory properties have shown some efficacy in other CIPN models. However, their potential interaction with the antitumor activity of this compound must be carefully evaluated.
-
Supportive Care: Ensuring proper nutrition and housing conditions can help manage the overall health of the animals and potentially reduce the severity of side effects.
II. Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in behavioral test results. | Inconsistent handling of animals, environmental stressors, improper acclimation to testing apparatus. | Standardize handling procedures, ensure a quiet and consistent testing environment, and provide adequate acclimation periods before each test. |
| No significant signs of neuropathy observed at the expected dose. | Incorrect drug formulation or administration, insufficient dose for the specific mouse strain, timing of assessment. | Verify the formulation and administration route of this compound. Consider a dose-response study to determine the optimal neurotoxic dose. Perform assessments at multiple time points post-treatment. |
| Severe motor impairment affecting behavioral testing. | This compound may be causing motor neuropathy in addition to sensory neuropathy, or the dose may be too high, leading to systemic toxicity. | Lower the dose of this compound. Utilize behavioral tests that are less dependent on motor function, such as the tail flick test. Perform NCV studies to differentiate between sensory and motor nerve deficits. |
| Inconsistent Nerve Conduction Velocity (NCV) readings. | Fluctuations in animal body temperature, improper electrode placement, electrical interference. | Maintain the animal's body temperature at 37°C throughout the procedure. Ensure precise and consistent placement of stimulating and recording electrodes. Use a Faraday cage to minimize electrical noise. |
| Discrepancy between behavioral and electrophysiological findings. | Behavioral tests may detect early sensory changes before significant changes in NCV of large myelinated fibers occur. | Continue to monitor both parameters over time. Consider assessing small fiber neuropathy through IENFD analysis, as this may correlate better with early behavioral changes. |
III. Quantitative Data Summary (Hypothetical Data Based on Analogous Compounds)
The following tables present hypothetical data to illustrate how quantitative findings could be structured. These are not actual results from this compound studies.
Table 1: Behavioral Assessment of Peripheral Neuropathy in Mice
| Treatment Group | Von Frey Paw Withdrawal Threshold (g) | Hot Plate Latency (s) | Cold Plate Response (number of flinches/2 min) |
| Vehicle Control | 4.5 ± 0.5 | 15.2 ± 1.8 | 3 ± 1 |
| This compound (Low Dose) | 2.1 ± 0.4 | 11.8 ± 1.5 | 8 ± 2 |
| This compound (High Dose) | 0.8 ± 0.2 | 8.5 ± 1.1 | 15 ± 3** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Nerve Conduction Velocity (NCV) Measurements
| Treatment Group | Sciatic Motor NCV (m/s) | Sural Sensory NCV (m/s) |
| Vehicle Control | 55.2 ± 3.1 | 48.5 ± 2.7 |
| This compound (Low Dose) | 48.7 ± 2.9 | 41.3 ± 2.5 |
| This compound (High Dose) | 39.1 ± 3.5 | 32.6 ± 2.1 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 3: Intraepidermal Nerve Fiber Density (IENFD)
| Treatment Group | IENFD (fibers/mm) |
| Vehicle Control | 25.6 ± 2.1 |
| This compound (Low Dose) | 15.3 ± 1.8 |
| This compound (High Dose) | 8.7 ± 1.2** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
IV. Experimental Protocols
Protocol 1: Von Frey Test for Mechanical Allodynia
-
Acclimation: Place mice in individual transparent plastic chambers on an elevated wire mesh floor for at least 30 minutes before testing to allow for acclimation.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon stimulus application.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold.
Protocol 2: Nerve Conduction Velocity (NCV) Measurement
-
Anesthesia: Anesthetize the mouse with isoflurane and maintain a stable plane of anesthesia throughout the procedure.
-
Temperature Control: Maintain the mouse's body temperature at 37°C using a heating pad and rectal probe.
-
Electrode Placement:
-
Sciatic Nerve (Motor): Place stimulating needle electrodes at the sciatic notch and the Achilles tendon. Place recording electrodes in the gastrocnemius muscle.
-
Sural Nerve (Sensory): Place stimulating electrodes near the ankle and recording electrodes more proximally along the nerve path.
-
-
Stimulation and Recording: Deliver a supramaximal electrical stimulus at both proximal and distal sites and record the resulting compound muscle action potential (CMAP) or sensory nerve action potential (SNAP).
-
Calculation: NCV (m/s) = Distance between stimulating electrodes (m) / (Proximal latency - Distal latency) (s).
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway of this compound induced neurotoxicity.
Caption: Experimental workflow for assessing this compound induced peripheral neuropathy.
Caption: Troubleshooting logic for this compound peripheral neuropathy studies.
References
Technical Support Center: Overcoming TAS-106 Dose-Limiting Toxicities In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with TAS-106. The information is designed to help you anticipate and manage dose-limiting toxicities, ensuring the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities (DLTs) of this compound in vivo?
A1: Preclinical and clinical studies have identified two primary DLTs for this compound, which are dependent on the administration schedule:
-
Myelosuppression: Specifically neutropenia and thrombocytopenia, is the most common DLT observed with continuous infusion schedules of this compound.[1]
-
Peripheral Neuropathy: This is the principal DLT associated with bolus intravenous administration of this compound.[2][3]
Preclinical toxicology studies in rats and dogs have shown that this compound can also affect lymphoid, gastrointestinal, and bladder tissues.
Q2: What is the mechanism of action of this compound?
A2: this compound, or 3'-C-ethynylcytidine, is a synthetic nucleoside analog. It functions as a prodrug that is transported into cells and then phosphorylated by cellular kinases into its active form, 3'-C-ethynylcytidine triphosphate (ECTP). ECTP acts as a competitive inhibitor of all three major nuclear RNA polymerases (I, II, and III). By mimicking the natural substrate cytidine triphosphate (CTP), ECTP disrupts the elongation of RNA transcripts. This global inhibition of RNA synthesis leads to cellular stress, activation of pathways such as the p53 tumor suppressor pathway, and ultimately results in cell cycle arrest and apoptosis.[4][5]
Q3: How can I mitigate neutropenia in my animal models?
A3: Prophylactic or therapeutic administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be an effective strategy to manage this compound-induced neutropenia. It is also crucial to closely monitor complete blood counts (CBCs) throughout your study. For severe cases, a dose reduction or a delay in the dosing schedule may be necessary.
Q4: What are the signs of neurotoxicity in rodents, and how can I monitor for them?
A4: Rodents with peripheral neuropathy may exhibit changes in their response to sensory stimuli. Common signs include altered responses to mechanical and thermal stimuli. You can monitor for these changes using behavioral tests such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia. Additionally, nerve conduction studies and histopathological analysis of nerve tissue can provide quantitative assessments of neurotoxicity.
Q5: How can I assess gastrointestinal toxicity in my in vivo studies?
A5: Gastrointestinal toxicity can be evaluated through daily monitoring of animal body weight, food and water intake, and stool consistency. For a more quantitative assessment, you can perform an in vivo intestinal permeability assay using fluorescein isothiocyanate (FITC)-dextran. Histopathological examination of intestinal tissues can also reveal mucosal damage, inflammation, and other signs of toxicity.
Troubleshooting Guides
Managing Hematological Toxicity
Issue: Severe neutropenia (Grade 3-4) observed in treated animals.
| Troubleshooting Step | Recommended Action |
| 1. Confirm Neutropenia | Perform daily Complete Blood Counts (CBCs) to accurately determine the absolute neutrophil count (ANC) and the nadir (lowest point) of neutropenia. |
| 2. Dose Modification | If the study design permits, consider a dose reduction of this compound by 25-50% in a new cohort of animals. Alternatively, delay the subsequent dose until the ANC recovers to a safer level (e.g., Grade 1 or baseline). |
| 3. G-CSF Administration | Administer Granulocyte-Colony Stimulating Factor (G-CSF) to accelerate neutrophil recovery. A typical dose for mice is 5-10 µg/kg, administered subcutaneously once daily, starting 24 hours after this compound administration. Continue for 5-7 days or until ANC recovers. |
| 4. Supportive Care | Ensure animals are housed in a clean environment to minimize the risk of infection. Provide easily accessible and palatable food and water. |
Quantitative Data: Dose Levels and Associated Toxicities from Clinical Trials
| Administration Schedule | Dose Level | Dose-Limiting Toxicity | Reference |
| Bolus IV Infusion (every 3 weeks) | 6.31 mg/m² | Cumulative sensory peripheral neuropathy | [3] |
| 24-hour Continuous Infusion | 6.5 mg/m² | Myelosuppression (primarily neutropenia) | |
| Combination with Carboplatin (AUC 4) | 3 mg/m² | Neutropenia and thrombocytopenia | [1] |
Assessing and Mitigating Neurotoxicity
Issue: Suspected peripheral neuropathy in treated animals.
| Troubleshooting Step | Recommended Action |
| 1. Behavioral Testing | Conduct behavioral tests to quantify sensory changes. Use the von Frey test to assess mechanical allodynia and the Hargreaves test to measure thermal hyperalgesia. Perform these tests at baseline and at regular intervals after this compound administration. |
| 2. Electrophysiology | If available, perform nerve conduction studies to measure nerve conduction velocity and amplitude, which can provide a direct assessment of nerve function. |
| 3. Histopathology | At the end of the study, collect dorsal root ganglia and sciatic nerves for histopathological analysis. Quantify the intraepidermal nerve fiber density (IENFD) to assess nerve damage. |
| 4. Administration Schedule | If neurotoxicity is a significant issue, consider switching from a bolus injection to a 24-hour continuous infusion administration schedule for this compound, as this has been shown to reduce the incidence of peripheral neuropathy.[1] |
Evaluating Gastrointestinal Toxicity
Issue: Animals exhibiting signs of gastrointestinal distress (e.g., weight loss, diarrhea).
| Troubleshooting Step | Recommended Action |
| 1. Monitor Clinical Signs | Record body weight, food and water consumption, and stool consistency daily. |
| 2. In Vivo Permeability Assay | To quantify intestinal barrier dysfunction, perform an in vivo permeability assay using FITC-dextran. Administer FITC-dextran via oral gavage and measure its concentration in the serum after a set period. Increased serum FITC-dextran indicates increased intestinal permeability. |
| 3. Histopathology | At necropsy, collect sections of the small and large intestines for histopathological examination. Assess for signs of mucosal injury, such as villous atrophy, crypt loss, and inflammatory cell infiltration. |
| 4. Supportive Care | Provide nutritional support with palatable, high-calorie food and ensure adequate hydration. |
Experimental Protocols
Protocol 1: In Vivo Intestinal Permeability Assay (FITC-Dextran)
Objective: To assess the integrity of the intestinal barrier in mice treated with this compound.
Materials:
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa)
-
Sterile phosphate-buffered saline (PBS)
-
Oral gavage needles
-
Microcentrifuge tubes
-
Fluorometer
Procedure:
-
Fast mice for 4 hours before the assay.
-
Administer this compound according to your experimental protocol.
-
At the desired time point post-treatment, administer FITC-dextran (e.g., 60 mg/100 g body weight) dissolved in sterile PBS to each mouse via oral gavage.
-
Four hours after gavage, collect blood via cardiac puncture or another approved method into microcentrifuge tubes.
-
Allow the blood to clot, then centrifuge to separate the serum.
-
Measure the fluorescence of the serum samples using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Prepare a standard curve using known concentrations of FITC-dextran to determine the concentration in the serum samples. An increase in serum FITC-dextran concentration in the this compound treated group compared to the control group indicates increased intestinal permeability.[6][7][8][9]
Protocol 2: Von Frey Test for Mechanical Allodynia
Objective: To assess mechanical sensitivity in the paws of rodents as an indicator of peripheral neuropathy.
Materials:
-
Von Frey filaments of varying forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the animals to the testing environment by placing them in the chambers on the wire mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of lower force and progressing to filaments of higher force.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method or another validated scoring system. A decrease in the paw withdrawal threshold in the this compound treated group compared to the control group is indicative of mechanical allodynia.[2][10]
Visualizations
References
- 1. e-dmj.org [e-dmj.org]
- 2. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (this compound), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. invivobiosystems.com [invivobiosystems.com]
- 7. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A behavioral model for peripheral neuropathy produced in rat's tail by inferior caudal trunk injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tas-106 Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the administration schedule of Tas-106 to enhance its efficacy in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as 3'-C-ethynylcytidine, is a nucleoside analog. Its primary mechanism of action is the inhibition of RNA synthesis.[1][2] After entering the cell, this compound is phosphorylated to its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP). ECTP then acts as a competitive inhibitor of RNA polymerases I, II, and III, leading to the cessation of RNA synthesis and subsequently inducing apoptosis in cancer cells.[1]
Q2: What are the key differences in toxicity profiles between bolus and continuous infusion of this compound?
Clinical studies have shown that the administration schedule significantly impacts the toxicity profile of this compound. Bolus intravenous infusion is primarily associated with a cumulative sensory peripheral neuropathy, which was found to be the dose-limiting toxicity (DLT).[3] In contrast, a 24-hour continuous infusion of this compound demonstrated a better-tolerated neurotoxicity profile, with myelosuppression being the main toxicity.[4] This suggests that maintaining a lower, more consistent plasma concentration through continuous infusion can mitigate the neurotoxic effects.
Q3: What is the rationale for combining this compound with platinum-based agents like carboplatin?
The combination of this compound and carboplatin is based on their distinct and potentially synergistic mechanisms of action. This compound inhibits RNA synthesis, a process crucial for cell survival and proliferation, while carboplatin, a platinum-based alkylating agent, induces DNA crosslinks, thereby inhibiting DNA replication and transcription.[5] Preclinical studies with the similar platinum agent cisplatin have shown that this compound can enhance the antitumor activity of platinum-based chemotherapy.[5] By targeting both RNA and DNA synthesis, this combination therapy aims to achieve a more potent anti-cancer effect.
Q4: What were the findings of the Phase I clinical trial of this compound in combination with carboplatin?
A Phase I clinical trial was conducted to determine the maximum tolerated dose (MTD) and safety profile of this compound administered with carboplatin in patients with advanced solid tumors. The MTD was established as 3.0 mg/m² of this compound with an Area Under the Curve (AUC) of 4 for carboplatin, administered every 3 weeks.[6][7] The primary dose-limiting toxicities observed were neutropenia and thrombocytopenia.[6][7] While no complete or partial responses were observed, some patients experienced stable disease.[6][7]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in MTT assay results | Incomplete solubilization of formazan crystals. | Ensure complete dissolution by using a suitable solubilization buffer (e.g., DMSO or SDS in an acidic buffer) and thorough mixing. Visually confirm the absence of crystals before reading the plate.[1] |
| Interference from this compound. | As a nucleoside analog, this compound could potentially interfere with cellular metabolism. Run a cell-free control with this compound and MTT reagent to check for direct reduction of MTT. Consider using an alternative viability assay (e.g., CellTiter-Glo®) to confirm results.[8][9] | |
| Edge effects in 96-well plates. | To minimize evaporation from outer wells, which can concentrate reagents, fill the peripheral wells with sterile PBS or media without cells. Ensure proper humidification in the incubator.[1] | |
| Unexpectedly low cytotoxicity | Drug instability. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Cell line resistance. | Some cell lines may exhibit intrinsic or acquired resistance to nucleoside analogs. Verify the expression of nucleoside transporters and kinases required for this compound activation in your cell line. Consider testing a panel of cell lines with varying sensitivities. |
In Vivo Xenograft Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Poor tumor growth | Suboptimal cell number or injection technique. | Ensure the injection of a sufficient number of viable tumor cells (typically 1-5 x 10^6 cells).[5] Consider co-injecting cells with Matrigel to support initial tumor establishment.[5] |
| Health of the immunocompromised mice. | Use healthy, age-matched mice for tumor implantation. Maintain a sterile environment to prevent infections that could compromise the animals' health and affect tumor growth. | |
| High toxicity and weight loss in treatment groups | Inappropriate vehicle or formulation. | Ensure that the vehicle used to dissolve and administer this compound is non-toxic at the administered volume. Test the vehicle alone in a control group. |
| Dose is too high for the specific mouse strain. | Perform a dose-range-finding study to determine the maximum tolerated dose (MTD) of this compound, both as a single agent and in combination with carboplatin, in the specific mouse strain being used. | |
| Lack of treatment efficacy | Suboptimal administration schedule. | Based on clinical data, a continuous infusion or frequent administration schedule may be more effective and less toxic than a bolus injection.[3][4] Consider using osmotic pumps for continuous infusion or a daily intraperitoneal (IP) or intravenous (IV) injection schedule.[5] |
| Inappropriate timing of combination therapy. | The sequence of administration can be critical. In a study with a CDC7 inhibitor and carboplatin, administering the DNA damaging agent (carboplatin) first, followed by the inhibitor, was more effective.[10] A similar optimization may be necessary for the this compound and carboplatin combination. |
Data Presentation
Table 1: Summary of this compound Clinical Administration Schedules and Toxicities
| Study Phase | Administration Schedule | Dose Range / MTD | Dose-Limiting Toxicities | Reference |
| Phase I (Single Agent) | Bolus IV infusion every 3 weeks | 0.67 - 9.46 mg/m² (MTD: 6.31 mg/m²) | Cumulative sensory peripheral neuropathy | [3] |
| Phase I (Single Agent) | 24-hour IV infusion every 3 weeks | 6.5 mg/m² | Myelosuppression | [4] |
| Phase I (Combination) | 24-hour IV infusion of this compound + 60-min IV infusion of Carboplatin (Day 1 of a 21-day cycle) | This compound: 3 mg/m²; Carboplatin: AUC 4 | Neutropenia, Thrombocytopenia | [6][7] |
Table 2: Preclinical Data for this compound in Combination with Cisplatin
| Model | Combination | Key Findings |
| In Vitro (A549 cells) | This compound + Cisplatin | Abrogation of cisplatin-induced S and G2-M checkpoints; Induction of apoptosis |
| In Vivo (OCC-1 Xenograft) | This compound + Cisplatin | Significantly enhanced tumor growth inhibition compared to single agents; Prolonged lifespan |
| In Vivo (LX-1 Xenograft) | This compound + Cisplatin | Significantly enhanced tumor growth inhibition compared to single agents |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound, alone and in combination with carboplatin, on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Carboplatin (dissolved in sterile water or saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and carboplatin in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations). Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the negative control and determine the IC50 values.[5]
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound, alone and in combination with carboplatin, in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Carboplatin formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells in PBS or a mixture with Matrigel into the flank of each mouse.[5]
-
Monitor tumor growth regularly.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Carboplatin alone, this compound + Carboplatin).
-
Administer the treatments according to the planned schedule. For example, carboplatin could be administered via intraperitoneal (IP) or intravenous (IV) injection, followed by this compound administration (e.g., continuous infusion via osmotic pump or daily IP injections for a set period).[5]
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Mandatory Visualizations
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. This compound: preclinical, clinical and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (this compound), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase I dose-escalating study of this compound in combination with carboplatin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalating study of this compound in combination with carboplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 10. Effective sequential combined therapy with carboplatin and a CDC7 inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tas-106 solubility and stability in culture media
Critical Information Required for Tas-106 Support
Our initial searches for "this compound" have not yielded information on a chemical compound relevant to cell culture, solubility, or stability. The search results primarily point to a "Testing Application Standard" for roofing materials, which is unrelated to biomedical research.
To provide you with accurate technical support, please clarify the identity of "this compound". We recommend providing one or more of the following identifiers:
-
Alternative Name(s): Any other chemical names, commercial names, or internal compound codes.
-
Chemical Structure or Formula: The molecular structure or chemical formula.
-
CAS Number: The Chemical Abstracts Service registry number.
-
Therapeutic Target or Class: The intended biological target or the class of compounds it belongs to (e.g., kinase inhibitor, cytotoxic agent).
-
Original Supplier or Manufacturer: The company from which the compound was purchased.
Once we have this information, we can proceed with a comprehensive search and provide you with the detailed technical support you require, including:
-
Solubility and Stability Data: Quantitative data on the solubility and stability of this compound in various cell culture media.
-
Troubleshooting Guides & FAQs: Addressing common issues such as precipitation, degradation, and inconsistent experimental results.
-
Experimental Protocols: Detailed methodologies for preparing stock solutions, determining solubility, and assessing stability.
-
Signaling Pathway and Workflow Diagrams: Visual representations of relevant biological pathways and experimental procedures.
We are committed to providing you with the necessary information to ensure the success of your research. Please provide the clarifying details at your earliest convenience.
Technical Support Center: Troubleshooting Tas-106 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Tas-106 resistance in cancer cell lines.
Troubleshooting Guides
This section offers step-by-step guidance for specific issues encountered during experiments with this compound.
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
Your cancer cell line, previously sensitive to this compound, now shows a reduced response or has developed resistance.
Initial Assessment Workflow
Caption: Initial workflow for troubleshooting this compound resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Experiment: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in both the parental (sensitive) and the suspected resistant cell lines.
-
Expected Outcome: A significant increase (typically >3-fold) in the IC50 value for the resistant cell line compared to the parental line confirms resistance.
-
-
Investigate the Primary Resistance Mechanism: UCK2 Downregulation The most commonly reported mechanism of this compound resistance is the downregulation of uridine-cytidine kinase 2 (UCK2), the enzyme responsible for the initial and rate-limiting phosphorylation of this compound to its active triphosphate form (ECTP).[1][2]
-
a. Quantify UCK2 mRNA Expression:
-
Experiment: Use quantitative real-time PCR (qPCR) to measure UCK2 mRNA levels in parental and resistant cells.
-
Expected Outcome: A significant decrease in UCK2 mRNA in resistant cells suggests transcriptional downregulation.
-
-
b. Assess UCK2 Protein Levels:
-
Experiment: Perform a Western blot to compare UCK2 protein expression between parental and resistant cells.
-
Expected Outcome: Reduced UCK2 protein levels in resistant cells would confirm the findings from qPCR and point to a direct cause of reduced drug activation.
-
-
c. Measure UCK2 Enzymatic Activity:
-
Experiment: Conduct a UCK2 activity assay to directly measure the phosphorylation of uridine or cytidine.
-
Expected Outcome: A decrease in enzymatic activity in resistant cell lysates would provide functional confirmation of UCK2-mediated resistance.
-
-
-
Investigate Alternative Resistance Mechanisms (if UCK2 is unchanged):
-
a. Drug Efflux Pump Overexpression: Increased efflux of this compound out of the cell can reduce its intracellular concentration.
-
Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters may be responsible for this compound efflux.
-
Experiment:
-
Perform qPCR or Western blot for common multidrug resistance proteins (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP).
-
Use a functional efflux assay with a fluorescent substrate (e.g., rhodamine 123) in the presence and absence of known efflux pump inhibitors.
-
-
-
b. Alterations in Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can confer resistance to drug-induced cell death.
-
Hypothesis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) may be preventing this compound-induced apoptosis.[3][4][5]
-
Experiment:
-
Perform Western blot analysis to compare the expression levels of key Bcl-2 family proteins in parental and resistant cells, both at baseline and after this compound treatment.
-
Assess the cleavage of caspase-3 and PARP as markers of apoptosis induction following this compound treatment.
-
-
-
Signaling Pathway: this compound Activation and Resistance
Caption: this compound activation pathway and mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside analog that, after being phosphorylated to its active triphosphate form (ECTP), inhibits RNA polymerases I, II, and III.[6][7] This leads to the inhibition of RNA synthesis, ultimately inducing apoptosis in cancer cells.
Q2: My cells have become resistant to this compound. What is the most likely cause?
A2: The most frequently observed mechanism of resistance to this compound is the downregulation of the enzyme uridine-cytidine kinase 2 (UCK2).[1][2] UCK2 is essential for converting this compound into its active form. Reduced UCK2 expression or activity leads to lower intracellular levels of the active drug, thereby conferring resistance.
Q3: I've confirmed that UCK2 expression and activity are normal in my resistant cells. What should I investigate next?
A3: If UCK2 is not the cause of resistance, consider these alternative mechanisms:
-
Increased Drug Efflux: Your cells may be overexpressing multidrug resistance transporters that actively pump this compound out of the cell.
-
Altered Apoptotic Signaling: The apoptotic machinery in your resistant cells may be dysregulated, for example, through the upregulation of anti-apoptotic proteins like Bcl-2 or Bcl-xL, making them less susceptible to this compound-induced cell death.[3][4]
Q4: How can I develop a this compound resistant cell line for my studies?
A4: A common method for developing drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug. Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20) and gradually increase the concentration as the cells adapt and become more resistant. This process can take several months.
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance | Reference |
| DLD-1 | Colon Carcinoma | 0.03 | 1.3 | ~43 | [8] |
| HT-1080 | Fibrosarcoma | 0.01 | 11.02 | ~1102 | [8] |
Table 2: UCK2 Expression and Activity in Parental vs. Resistant Cell Lines
| Cell Line | Change in UCK2 mRNA | Change in UCK2 Protein | Change in UCK2 Activity | Reference |
| DLD-1 Resistant | Decreased | Decreased | 3- to 24-fold decrease | [8] |
| HT-1080 Resistant | Decreased | Decreased | 3- to 24-fold decrease | [8] |
Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
This protocol is for determining cell viability and can be adapted for IC50 determination.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
2. Western Blot for UCK2 and Apoptotic Proteins
-
Protein Extraction: Lyse parental and resistant cells, with and without this compound treatment, using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[11][12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UCK2, Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
3. Quantitative Real-Time PCR (qPCR) for UCK2 mRNA Expression
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[13]
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and UCK2-specific primers.[13][14] A housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in UCK2 mRNA expression.[13]
References
- 1. Sensitivity of Human Cancer Cells to the New Anticancer Ribo‐nucleoside TAS–106 Is Correlated with Expression of Uridine‐cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of human cancer cells to the new anticancer ribo-nucleoside this compound is correlated with expression of uridine-cytidine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BCL-2 family proteins: regulators of cell death involved in the pathogenesis of cancer and resistance to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. This compound: preclinical, clinical and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Uridine‐cytidine kinase 2 (UCK2): A potential diagnostic and prognostic biomarker for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAS-106 and Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating myelosuppression associated with TAS-106 treatment. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as 3'-C-ethynylcytidine (ECyd), is a novel nucleoside analog.[1] Its primary mechanism of action is the inhibition of RNA synthesis.[2][3] After entering a cell, this compound is phosphorylated by uridine-cytidine kinase (UCK) into its active form, 3'-ethynylcytidine 5'-triphosphate (ECTP).[1][4][5] ECTP then acts as an inhibitor of RNA polymerases I, II, and III, which are crucial for the transcription of ribosomal, messenger, and transfer RNA, respectively.[2][6] This disruption of RNA synthesis ultimately leads to cytotoxicity. The unique mechanism of this compound may offer therapeutic advantages over other antimetabolites like 5-FU, which primarily incorporates into RNA and disrupts its processing.[1][4][5]
Q2: Why does this compound cause myelosuppression?
Myelosuppression, a decrease in the production of blood cells in the bone marrow, is a common side effect of many chemotherapeutic agents that target rapidly dividing cells. Since hematopoietic (blood-forming) stem cells in the bone marrow are highly proliferative, they are susceptible to the cytotoxic effects of this compound. The inhibition of RNA synthesis by this compound disrupts the cellular processes necessary for the rapid division and differentiation of these cells, leading to decreased production of neutrophils, platelets, and red blood cells. In clinical studies, myelosuppression, including neutropenia, was a noted toxicity.[7][8]
Q3: How does the administration schedule of this compound affect its toxicity profile?
Clinical studies have shown that the administration schedule significantly impacts the toxicity profile of this compound. Bolus intravenous administration was associated with dose-limiting peripheral neuropathy.[7] In contrast, a 24-hour continuous infusion of this compound was found to be better tolerated from a neurological standpoint but had myelosuppression as its main dose-limiting toxicity.[8] This suggests that the toxicity profile can be shifted by altering the drug's pharmacokinetic exposure.
Troubleshooting Guides
Issue: Significant Myelosuppression (e.g., Grade 3/4 Neutropenia) Observed in a Preclinical Model.
Potential Causes:
-
High Dose Level: The administered dose of this compound may be too high for the specific animal model or strain, leading to excessive toxicity in the bone marrow.
-
Administration Schedule: A bolus administration may lead to high peak plasma concentrations, contributing to toxicity.
-
Model Sensitivity: The preclinical model being used may have a higher sensitivity to the myelosuppressive effects of this compound.
Suggested Mitigation Strategies (to be tested experimentally):
-
Dose Reduction: The most direct approach is to perform a dose-response study to identify a dose that maintains anti-tumor efficacy while minimizing myelosuppression.
-
Modify Administration Schedule: Based on clinical findings, switching from a bolus injection to a continuous infusion (e.g., over 24 hours) may reduce peak concentrations and potentially lessen the severity of myelosuppression, although it may still be the primary toxicity.[8]
-
Co-administration with Hematopoietic Growth Factors: The use of granulocyte colony-stimulating factor (G-CSF) or other growth factors could be explored to promote the recovery of hematopoietic progenitor cells. This is a standard supportive care measure in clinical oncology and could be tested in a preclinical setting.
Quantitative Data from Clinical Trials
The following table summarizes the incidence of grade 3 or higher adverse events from a Phase II study of this compound administered as a 24-hour continuous infusion in patients with platinum-failure recurrent head and neck squamous cell carcinoma (HNSCC) and nasopharyngeal cancer (NPC).
| Adverse Event (Grade ≥3) | Incidence (%)[8] |
| Neutropenia | 14.8% |
| Febrile Neutropenia | 7.4% |
| Pneumonia | 7.4% |
| Peripheral Neuropathy | 3.7% |
Experimental Protocols
Protocol 1: Monitoring Myelosuppression in a Preclinical Model
Objective: To assess the degree of myelosuppression induced by this compound treatment in a rodent model.
Methodology:
-
Animal Model: Select an appropriate tumor-bearing rodent model (e.g., xenograft or syngeneic).
-
Treatment Groups:
-
Vehicle control
-
This compound at various dose levels and/or administration schedules (bolus vs. infusion).
-
-
Drug Administration: Administer this compound as per the study design (e.g., intravenously).
-
Blood Collection: Collect peripheral blood samples (e.g., via tail vein or saphenous vein) at baseline and at multiple time points post-treatment (e.g., days 3, 7, 14, and 21).
-
Complete Blood Count (CBC) Analysis: Analyze blood samples using an automated hematology analyzer to determine:
-
Absolute Neutrophil Count (ANC)
-
White Blood Cell (WBC) count
-
Platelet count
-
Red Blood Cell (RBC) count and Hemoglobin levels.
-
-
Data Analysis: Compare the CBC parameters between the treatment and control groups to quantify the extent and duration of myelosuppression. The nadir (lowest point) of the blood counts is a key parameter to determine.
Protocol 2: Workflow for Testing a Myelosuppression Mitigation Strategy
The following diagram illustrates a potential experimental workflow for testing a mitigating agent (e.g., G-CSF) for this compound-induced myelosuppression.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound: preclinical, clinical and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of this compound in patients with platinum-failure recurrent or metastatic head and neck cancer and nasopharyngeal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of a new antitumor ribonucleoside, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, this compound), differs from that of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (this compound), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase II study of this compound in patients with platinum-failure recurrent or metastatic head and neck cancer and nasopharyngeal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tas-106 Technical Support Center: Investigating Off-Target Effects
Welcome to the technical support center for researchers studying the in vitro effects of Tas-106 (also known as 3'-C-ethynylcytidine or ECyd). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize potential off-target effects during your experiments.
This compound is a nucleoside analog designed to inhibit RNA polymerases I, II, and III, and it also demonstrates some inhibitory activity against DNA synthesis.[1][2] While its primary mechanism is well-understood, all small molecules have the potential for off-target interactions that can lead to unexpected experimental results. This guide will help you navigate those challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your in vitro studies with this compound.
Q1: My cells are showing a much stronger cytotoxic effect at lower-than-expected concentrations of this compound. Could this be an off-target effect?
A1: Yes, unexpectedly high potency can be a sign of off-target activity. The primary action of this compound is the inhibition of RNA and DNA synthesis, which is often linked to the cell cycle.[1][2] If the observed cytotoxicity does not align with the expected cell cycle arrest phenotype, or if it occurs in cell lines known to be resistant to nucleoside analogs, an off-target mechanism may be responsible.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the purity and concentration of your this compound stock solution are correct.
-
Phenotypic Analysis: Perform cell cycle analysis (e.g., via flow cytometry with propidium iodide staining) and apoptosis assays (e.g., Annexin V/7-AAD staining). Compare the observed phenotype with published data for this compound.
-
Orthogonal Validation: Use a structurally different RNA polymerase inhibitor. If this compound does not replicate the potent cytotoxic effect, it strengthens the hypothesis of a this compound-specific off-target effect.
-
Broad Profiling: If the unexpected effect is significant and reproducible, consider a broad off-target screening panel (e.g., a kinase panel or a safety pharmacology panel) to identify potential unintended molecular targets.[3][4]
Q2: How can I distinguish between the on-target (RNA polymerase inhibition) and potential off-target effects of this compound in my cellular assay?
A2: Differentiating on-target from off-target effects is crucial for validating your findings. This typically involves experiments designed to isolate the effect of the primary target.
Workflow for Target Deconvolution:
Q3: I have identified a potential off-target kinase for this compound. How does this relate to its known mechanism?
A3: This is an excellent question. While this compound is not primarily a kinase inhibitor, nucleoside analogs can sometimes interact with the ATP-binding pocket of kinases. For example, this compound has been shown to inhibit the phosphorylation of Chk1 and Chk2.[1] An off-target kinase could modulate a pathway that synergizes with or is independent of RNA polymerase inhibition.
Hypothetical Pathway Interaction:
The diagram below illustrates how a hypothetical off-target kinase, "Kinase X," could influence a cell survival pathway, thereby contributing to the overall cytotoxic effect of this compound.
Quantitative Data Summary
Table 1: Template for this compound Off-Target Kinase Profile
| Target Class | Target Name | Result Type | Value (nM) | % Inhibition @ 1µM |
| Primary Target | RNA Polymerase II | IC50 | Value | Value |
| Kinase | ABL1 | IC50 | >10,000 | <10% |
| Kinase | Chk1 | IC50 | Value | Value |
| Kinase | AURKB | IC50 | >10,000 | <5% |
| Kinase | EGFR | IC50 | >10,000 | <15% |
| ... (other kinases) | ... | ... | ... | ... |
This table is a template. Values should be populated with experimental data. A "hit" is typically defined as a kinase showing significant inhibition (e.g., >50%) at a standard screening concentration (e.g., 1 or 10 µM). Follow-up dose-response experiments are then required to determine the IC50 value.
Experimental Protocols
Here are detailed methodologies for key experiments used to identify and validate off-target effects.
Protocol 1: Broad Kinase Selectivity Profiling
This protocol provides a general workflow for screening a compound against a large panel of kinases.
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Compound Preparation: Prepare a certified stock solution of this compound (e.g., 10 mM in DMSO). For an initial screen, a final assay concentration of 1 µM or 10 µM is common.
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology). These services use various assay formats, such as radiometric assays (³³P-ATP), or fluorescence-based assays like Mobility Shift Assays (MSA) or IMAP.[7]
-
Kinase Panel Selection: Choose a panel that provides broad coverage of the human kinome (e.g., >250 kinases).[7]
-
Execution:
-
The service provider mixes the kinase, its specific substrate, ATP, and this compound.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis:
-
Results are typically provided as "% Inhibition" relative to a DMSO control.
-
Select "hits" (e.g., kinases with >50% inhibition) for follow-up testing.
-
Perform 10-point dose-response curves for each hit to determine the half-maximal inhibitory concentration (IC50).
-
Protocol 2: Cellular Target Engagement Assay
This protocol determines if this compound engages with a potential off-target in a live-cell context.
Objective: To confirm the interaction between this compound and a candidate off-target protein within intact cells.
Methodology:
-
Assay System: Use a cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement assay. The NanoBRET assay is described here.
-
Cell Line Preparation: Select a human cell line that endogenously expresses the target of interest. If expression is low, transiently transfect the cells with a plasmid encoding the target protein fused to a NanoLuc® luciferase.
-
Compound Treatment:
-
Plate the cells in a white, 96-well plate.
-
Add a serially diluted concentration range of this compound to the cells.
-
Incubate for a specified period (e.g., 2-4 hours) to allow for cell entry and target binding.
-
-
Reagent Addition:
-
Add the NanoBRET™ tracer specific for the target of interest. The tracer is a fluorescent ligand for the target.
-
Add the NanoGlo® substrate to measure NanoLuc® activity.
-
-
Data Acquisition:
-
Measure both the donor (luciferase, ~460 nm) and acceptor (tracer, ~610 nm) emission signals using a plate reader. .
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Binding of this compound to the target will displace the tracer, leading to a decrease in the BRET ratio.
-
Plot the BRET ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects target engagement.
-
General Workflow for Off-Target Identification:
This diagram outlines the overall process from initial observation to final validation.
References
- 1. karger.com [karger.com]
- 2. This compound: preclinical, clinical and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. m.youtube.com [m.youtube.com]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for Tas-106. This resource is designed for researchers, scientists, and drug development professionals working with the novel RNA polymerase inhibitor, this compound (3'-C-ethynylcytidine). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this compound-associated neurotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity observed with this compound in clinical trials?
A1: The principal dose-limiting toxicity (DLT) of this compound is a cumulative sensory peripheral neuropathy.[1] In a phase I clinical trial, this neurotoxicity was observed at a dose of 6.31 mg/m² when administered as a bolus intravenous infusion every 3 weeks, which was determined to be the maximum tolerated dose (MTD).[1]
Q2: Have different dosing schedules been explored to mitigate this compound-related neurotoxicity?
A2: Yes. Due to the dose-limiting neurotoxicity observed with bolus administration, an alternative dosing schedule of a continuous 24-hour infusion was explored.[1] The rationale for this change was to decrease the maximum plasma concentration (Cmax) in an effort to minimize peripheral neuropathy while potentially maximizing antitumor activity.[1]
Q3: What is the proposed molecular mechanism of action for this compound's anti-tumor activity?
A3: this compound is a prodrug that is intracellularly converted to its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP).[2] ECTP acts as a competitive inhibitor of RNA polymerases I, II, and III, leading to a global shutdown of RNA synthesis.[2] This inhibition of transcription triggers cellular stress, leading to the activation of apoptotic pathways.[2][3] One identified pathway involves the activation of RNase L, which in turn leads to the phosphorylation of c-Jun N-terminal kinase (JNK) and subsequent activation of caspase-3, a key executioner of apoptosis.[3]
Q4: Is the mechanism of this compound-related neurotoxicity understood?
A4: The specific molecular mechanisms underlying this compound-induced neurotoxicity have not been extensively elucidated in published preclinical studies. However, based on the mechanisms of other chemotherapy-induced peripheral neuropathies (CIPN), potential contributing factors could include mitochondrial dysfunction and oxidative stress in peripheral neurons, such as those in the dorsal root ganglia (DRG). The inhibition of RNA synthesis, a critical process for neuronal function and survival, is also a likely primary driver of its neurotoxic effects.
Q5: What in vitro models are suitable for studying this compound neurotoxicity?
A5: Primary cultures of dorsal root ganglion (DRG) neurons are a highly relevant and widely used in vitro model for assessing chemotherapy-induced peripheral neuropathy.[4][5] These cultures allow for the direct assessment of a compound's effects on neuronal viability, neurite outgrowth, mitochondrial function, and electrophysiological properties.[4][6]
Troubleshooting Guides
Problem 1: I am observing decreased neurite outgrowth in my primary DRG neuron cultures after this compound treatment. How can I quantify and further investigate this?
Solution:
-
Quantify Neurite Outgrowth:
-
Culture DRG neurons on plates suitable for high-content imaging.
-
After treatment with a dose-range of this compound, fix and stain the neurons with a neuronal marker (e.g., β-III tubulin).
-
Use an automated image analysis software to measure parameters such as total neurite length per neuron, number of branch points, and neurite area.[4]
-
-
Investigate Potential Mechanisms:
-
Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential using fluorescent dyes like TMRM or JC-1. A decrease in fluorescence intensity may indicate mitochondrial depolarization.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using probes such as CellROX Green or DCFDA. An increase in fluorescence would suggest elevated oxidative stress.
-
Apoptosis: Stain for markers of apoptosis, such as cleaved caspase-3 or use a TUNEL assay to detect DNA fragmentation.
-
Problem 2: My in vitro experiments show this compound is causing neuronal cell death. How can I determine the mode of cell death?
Solution:
-
Differentiate between Apoptosis and Necrosis:
-
Co-stain your neuronal cultures with Annexin V (an early marker of apoptosis) and a viability dye like propidium iodide (PI) or DAPI (which stains the nuclei of necrotic or late-stage apoptotic cells).
-
Analyze the stained cells using flow cytometry or fluorescence microscopy.
-
Annexin V positive, PI/DAPI negative cells are early apoptotic.
-
Annexin V positive, PI/DAPI positive cells are late apoptotic/necrotic.
-
Annexin V negative, PI/DAPI positive cells are necrotic.
-
-
-
Investigate Apoptotic Pathways:
-
Based on the known anti-tumor mechanism of this compound, you can investigate key proteins in the proposed apoptotic pathway in your neuronal model.
-
Use western blotting or immunofluorescence to assess the activation (phosphorylation) of JNK and the cleavage of caspase-3.[3]
-
Data Presentation
Table 1: Dose-Limiting Toxicity of this compound in a Phase I Clinical Trial
| Dosing Schedule | Dose Level (mg/m²) | Dose-Limiting Toxicity | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose (RP2D) |
| Bolus IV infusion every 3 weeks | 6.31 | Cumulative sensory peripheral neuropathy | 6.31 mg/m² | 4.21 mg/m² |
Data from a Phase I study in patients with advanced solid malignancies.[1]
Mandatory Visualizations
References
- 1. Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (this compound), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdbneuro.com [mdbneuro.com]
- 6. Modeling chemotherapy induced peripheral neuropathy (CIPN) in vitro: Prospects and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TAS-106 Combination Chemotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS-106 in combination chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as 3'-C-ethynylcytidine, is a nucleoside analog that functions as a potent inhibitor of RNA synthesis.[1] It is a prodrug that is intracellularly phosphorylated to its active form, 3'-C-ethynylcytidine triphosphate (ECTP). ECTP then competitively inhibits RNA polymerases I, II, and III, leading to a global shutdown of RNA transcription.[1] This disruption of RNA synthesis, a process crucial for cell growth and proliferation, ultimately induces apoptosis in cancer cells.[2]
Q2: What is the rationale for combining this compound with other chemotherapeutic agents?
A2: The combination of this compound with other chemotherapeutic agents, such as platinum-based drugs like cisplatin and carboplatin, is based on their complementary mechanisms of action.[2] While this compound targets RNA synthesis, platinum agents primarily induce DNA damage by forming crosslinks.[2] Preclinical studies have shown that this compound can potentiate the antitumor activity of cisplatin.[1] This synergistic effect is thought to be due to this compound's ability to inhibit the repair of cisplatin-induced DNA damage by downregulating key DNA repair proteins like BRCA2 and Rad51.[1] Furthermore, this compound has been shown to abrogate cisplatin-induced S and G2-M cell cycle checkpoints by inhibiting the phosphorylation of Chk1 and Chk2, thereby forcing cells with damaged DNA to undergo apoptosis.[1]
Q3: What are the recommended starting doses for this compound in combination with carboplatin in a clinical setting?
A3: In a Phase I clinical trial involving patients with solid tumors, the maximum tolerated dose (MTD) for this compound in combination with carboplatin was determined to be 3 mg/m² of this compound administered as a 24-hour intravenous infusion on day 1 of a 21-day cycle, following a 60-minute intravenous infusion of carboplatin at a dose calculated to achieve an area under the curve (AUC) of 4 mg/mL·min.[3][4] The starting dose for this compound in this trial was 2.0 mg/m².[3]
Q4: What are the common dose-limiting toxicities (DLTs) observed with this compound in combination therapy?
A4: In the Phase I study of this compound combined with carboplatin, the primary dose-limiting toxicities were hematological, specifically neutropenia and thrombocytopenia.[3][4] When administered as a bolus infusion in monotherapy studies, a cumulative sensory peripheral neuropathy was a principal DLT.[5] However, a 24-hour infusion schedule was found to be better tolerated with less peripheral neuropathy.[5]
Q5: How should I adjust the dosage of this compound if my experimental model shows excessive toxicity?
A5: If excessive toxicity is observed in your preclinical models, consider the following adjustments:
-
Reduce the dose of this compound: Based on the MTD established in clinical trials, a dose reduction of 25-50% could be a starting point.
-
Alter the administration schedule: Instead of daily administration, consider an intermittent schedule (e.g., once every three days or once weekly) to allow for recovery of normal tissues.[6]
-
Stagger the administration of the combination agents: Instead of administering this compound and the other chemotherapeutic agent concurrently, consider a sequential administration schedule. The optimal sequence will likely depend on the mechanism of action of the combination agent and should be determined empirically.
Troubleshooting Guides
Problem: Lack of synergistic effect in vitro between this compound and another chemotherapeutic agent.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration range: | Perform a dose-response matrix (checkerboard assay) with a wide range of concentrations for both this compound and the combination agent to identify the optimal concentrations for synergy. |
| Inappropriate incubation time: | The synergistic effect may be time-dependent. Evaluate synergy at multiple time points (e.g., 24, 48, and 72 hours). |
| Cell line resistance: | The chosen cell line may have intrinsic or acquired resistance to one or both agents. Consider using a different cell line or a cell line with known sensitivity to similar drug classes. |
| Drug instability: | Ensure the stability of both drugs in the culture medium under the experimental conditions. Prepare fresh drug solutions for each experiment. |
Problem: High variability in tumor response in in vivo xenograft studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent tumor implantation: | Ensure consistent cell number and injection volume for subcutaneous or orthotopic implantation. Monitor initial tumor volumes and randomize animals into treatment groups only when tumors have reached a consistent size. |
| Variable drug bioavailability: | Optimize the route and formulation of drug administration to ensure consistent drug delivery. For oral administration, consider potential variability in absorption. |
| Animal health issues: | Monitor animal health closely for signs of toxicity or infection, as this can impact tumor growth and response to treatment. Ensure a consistent and sterile environment. |
| Tumor heterogeneity: | The inherent heterogeneity of the tumor model may lead to variable responses. Increase the number of animals per group to achieve statistical significance. |
Data Presentation
Table 1: Preclinical Efficacy of this compound as a Single Agent
| Cell Line | Cancer Type | IC50 Range (µM) |
| 47 Human Cancer Cell Lines | Various | 0.007 - 1.01[1] |
Table 2: Clinical Trial Data for this compound in Combination with Carboplatin
| Parameter | Details |
| Study Phase | I[3][4] |
| Patient Population | Advanced Solid Tumors[3][4] |
| Treatment Regimen | Carboplatin (IV infusion, 60 min) followed by this compound (IV infusion, 24 h) on Day 1 of a 21-day cycle[3][4][7] |
| Maximum Tolerated Dose (MTD) | This compound: 3 mg/m²; Carboplatin: AUC 4 mg/mL·min[3][4] |
| Dose-Limiting Toxicities (DLTs) | Neutropenia, Thrombocytopenia[3][4] |
Experimental Protocols
1. In Vitro Synergy Assessment: Checkerboard Assay
This protocol is designed to determine the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapeutic agent.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination chemotherapeutic agent
-
96-well microplates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound (Drug A) and the combination agent (Drug B) in complete medium.
-
In the 96-well plate, create a dose-response matrix by adding varying concentrations of Drug A along the x-axis and Drug B along the y-axis. Include wells with each drug alone and untreated control wells.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Determine the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. In Vivo Antitumor Efficacy: Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another chemotherapeutic agent in a subcutaneous xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Vehicle control solution
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
Administer the treatments according to the planned dosage and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Mandatory Visualizations
References
- 1. karger.com [karger.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase I dose-escalating study of this compound in combination with carboplatin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalating study of this compound in combination with carboplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (this compound), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity and pharmacokinetics of this compound, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: 3'-C-ethynylcytidine (ECyd)
Welcome to the technical support center for 3'-C-ethynylcytidine (ECyd, TAS-106). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this potent RNA polymerase inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is 3'-C-ethynylcytidine (ECyd) and what is its primary mechanism of action?
3'-C-ethynylcytidine is a synthetic ribonucleoside analog with significant antitumor activity.[1][2] Its primary mechanism of action involves the inhibition of RNA synthesis.[1][2] Once inside the cell, ECyd is phosphorylated by uridine-cytidine kinases to its active triphosphate form, 3'-C-ethynylcytidine triphosphate (ECTP).[3] ECTP then acts as a competitive inhibitor of RNA polymerases I, II, and III, leading to a global shutdown of RNA transcription.[3][4] This ultimately induces apoptosis in cancer cells.[2][5]
Q2: How should I prepare and store ECyd stock solutions?
ECyd is soluble in DMSO and PBS (pH 7.2).[6] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working dilutions, dilute the DMSO stock in cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Q3: What are the known off-target effects of ECyd?
While specific off-target effects of ECyd are not extensively documented in the provided search results, nucleoside analogs, in general, can have off-target activities. These can include incorporation into DNA, leading to chain termination or mutations, and inhibition of other enzymes involved in nucleotide metabolism. It is important to consider these potential off-target effects when interpreting experimental results.
Q4: What are the potential mechanisms of resistance to ECyd?
Decreased activity of uridine-cytidine kinase, the enzyme responsible for the initial and rate-limiting step of ECyd phosphorylation, can lead to resistance.[7] Cells with reduced expression or mutations in this kinase may exhibit diminished sensitivity to ECyd. Additionally, as with other anticancer drugs, overexpression of drug efflux pumps could potentially contribute to resistance, although this has not been specifically reported for ECyd in the provided results.
Troubleshooting Guides
Inconsistent IC50 Values in Cytotoxicity Assays
Issue: High variability in IC50 values between experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | |
| Cell Line Integrity | Use low-passage, authenticated cell lines. Regularly test for mycoplasma contamination. |
| Cell Seeding Density | Ensure a homogenous cell suspension and consistent seeding density across all wells and experiments. |
| Serum Variability | Use the same batch of serum for a set of experiments, as different lots can have varying growth factor concentrations. |
| Compound Handling | |
| Stock Solution Degradation | Prepare fresh working dilutions from a validated, frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Inaccurate Dilutions | Calibrate pipettes regularly and ensure thorough mixing at each dilution step. |
| Assay Procedure | |
| Inconsistent Incubation Times | Standardize the drug exposure time across all experiments. |
| Assay Reagent Variability | Use the same lot of assay reagents (e.g., MTT, MTS) and ensure consistent incubation times for the viability assay itself. |
| Edge Effects | To minimize evaporation, avoid using the outer wells of 96-well plates or fill them with sterile PBS. |
Unexpected or Weak Cellular Response
Issue: ECyd shows weaker than expected cytotoxicity or no effect at expected concentrations.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Uridine-Cytidine Kinase Activity | The cell line being used may have intrinsically low levels of the activating kinase. Consider transfecting cells with uridine-cytidine kinase to see if it sensitizes them to ECyd. |
| Compound Precipitation | ECyd, when diluted from a DMSO stock into aqueous media, may precipitate if the final concentration is too high or if not mixed properly. Visually inspect the media for any precipitate. If necessary, sonicate the working solution briefly before adding it to the cells. |
| Incorrect Assay Endpoint | The cytotoxic effects of ECyd are time-dependent. Ensure that the assay endpoint (e.g., 48, 72 hours) is sufficient for the induction of apoptosis. |
| Cell Permeability Issues | While not commonly reported for ECyd, some cell lines may have lower permeability to nucleoside analogs. There are no specific recommendations to enhance ECyd permeability from the search results. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of 3'-C-ethynylcytidine (ECyd)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Carcinoma | 0.114 | 4 | [6] |
| NUGC-3 | Gastric Carcinoma | 1.032 | 4 | [6] |
| HT-29 | Colon Carcinoma | 0.539 | 4 | [6] |
| MIA PaCa-2 | Pancreatic Carcinoma | 0.198 | 4 | [6] |
| MCF-7 | Breast Carcinoma | 0.326 | 4 | [6] |
| KB | Head and Neck Cancer | 0.82 (parental) | Not Specified | [3] |
| KB/CDDP(T) | Cisplatin-Resistant Head and Neck Cancer | 6.92 (resistant) | Not Specified | [3] |
| Various Human Cancers (Panel of 10) | Various | 0.0173 - 3.11 | Not Specified | [1] |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ECyd in complete cell culture medium. Replace the existing medium with the ECyd-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Protocol for Western Blot Analysis of JNK Phosphorylation
-
Cell Treatment and Lysis: Treat cells with ECyd for the desired time. Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal loading, the membrane can be stripped and re-probed with an antibody for total JNK.
Visualizations
References
- 1. Mechanism of action of a new antitumor ribonucleoside, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd, this compound), differs from that of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer molecular mechanism of 3'-ethynylcytidine (ECyd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3'-Ethynylcytidine, an RNA polymerase inhibitor, combined with cisplatin exhibits a potent synergistic growth-inhibitory effect via Vaults dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Anticancer mechanisms of 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl) cytosine (ECyd, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The off-target effects of AID in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Tas-106 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies like Tas-106, a novel nucleoside analog that inhibits RNA polymerases I, II, and III, hinges on robust validation of its engagement with these intracellular targets.[1] This guide provides a comparative overview of key methodologies for confirming and quantifying the interaction of this compound with its target RNA polymerases within a cellular context. We will delve into the principles, protocols, and expected outcomes of four distinct approaches: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Photoaffinity Labeling (PAL), and RNA Synthesis Inhibition Assays.
Comparison of Target Engagement Validation Methods
Choosing the optimal method for validating this compound target engagement requires consideration of factors such as the availability of specific reagents, desired throughput, and the specific question being addressed. The following table summarizes the key features of the discussed methodologies.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photoaffinity Labeling (PAL) | RNA Synthesis Inhibition Assay |
| Principle | Ligand binding alters the thermal stability of the target protein. | Ligand binding protects the target protein from protease digestion. | A photoreactive analog of the drug covalently binds to the target upon UV irradiation. | Measures the functional consequence of target engagement by quantifying the inhibition of RNA synthesis. |
| This compound Specificity | Does not require modification of this compound. | Does not require modification of this compound. | Requires synthesis of a photoreactive this compound analog. | Does not require modification of this compound. |
| Target Readout | Western Blot or Mass Spectrometry for RNA polymerase subunits. | Western Blot or Mass Spectrometry for RNA polymerase subunits. | Western Blot or Mass Spectrometry for tagged RNA polymerase subunits. | Quantification of labeled RNA precursors (e.g., 5-ethynyluridine). |
| Cellular Context | Intact cells or cell lysates. | Cell lysates. | Intact cells or cell lysates. | Intact cells. |
| Key Advantage | Label-free and applicable in intact cells. | Label-free and relatively simple to implement. | Provides direct evidence of binding and can identify the binding site. | Directly measures the functional outcome of target engagement. |
| Key Limitation | Not all binding events result in a thermal shift. | Indirect measure of binding; requires optimization of protease digestion. | Requires chemical synthesis and probe validation; potential for off-target labeling. | Indirect measure of direct target binding; downstream of the binding event. |
| Throughput | Can be adapted for higher throughput. | Moderate throughput. | Lower throughput. | Can be adapted for high-throughput screening. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the workflows of the validation methods.
This compound inhibits RNA polymerases, leading to downstream stress pathways.
Cellular Thermal Shift Assay (CETSA) workflow.
Drug Affinity Responsive Target Stability (DARTS) workflow.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for assessing the engagement of this compound with RNA polymerase II.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against a specific subunit of RNA polymerase II (e.g., RPB1)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 2 hours).
-
Harvesting and Heating: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting using the primary antibody against the RNA polymerase II subunit.
-
Data Analysis: Quantify the band intensities at each temperature for both this compound treated and control samples to generate melting curves and determine the thermal shift.
Drug Affinity Responsive Target Stability (DARTS)
This protocol outlines the validation of this compound binding to RNA polymerases in a cell lysate.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (non-denaturing, e.g., M-PER)
-
Protease (e.g., thermolysin)
-
Protease inhibitor cocktail
-
Antibodies against subunits of RNA polymerases I, II, and III
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Lysate Preparation: Grow and harvest cells. Lyse the cells in a non-denaturing lysis buffer containing a protease inhibitor cocktail. Clear the lysate by centrifugation.
-
Compound Incubation: Incubate the cell lysate with various concentrations of this compound or DMSO for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., thermolysin) to the lysates and incubate for a set time (e.g., 10 minutes) to allow for protein digestion. The optimal protease concentration and digestion time should be determined empirically.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor and/or by heat denaturation.
-
Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting using antibodies against the subunits of the different RNA polymerases.
-
Data Analysis: Compare the band intensities of the RNA polymerase subunits in the this compound treated samples to the vehicle control. Increased band intensity in the presence of this compound indicates protection from proteolysis and thus, target engagement.
Photoaffinity Labeling (PAL)
This protocol provides a general framework for using a photoreactive this compound analog to identify its direct binding partners.
Materials:
-
Photoreactive this compound analog (containing a photoreactive group like a diazirine and a reporter tag like biotin)
-
Cancer cell line of interest
-
UV irradiation source (e.g., 365 nm)
-
Streptavidin beads
-
Lysis buffer
-
Mass spectrometry facility
Procedure:
-
Probe Incubation: Treat cells with the photoreactive this compound analog for a specific duration. Include a control with a non-photoreactive analog or a competition experiment with an excess of unmodified this compound.
-
UV Irradiation: Expose the cells to UV light to induce covalent cross-linking of the probe to its binding partners.
-
Cell Lysis and Enrichment: Lyse the cells and use streptavidin beads to enrich for biotin-tagged protein complexes.
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically labeled by the photoreactive this compound analog. The subunits of RNA polymerases are the expected targets.
RNA Synthesis Inhibition Assay
This assay measures the functional consequence of this compound binding to RNA polymerases by quantifying the rate of new RNA synthesis.[2]
Materials:
-
Cancer cell line of interest
-
This compound
-
5-ethynyluridine (EU)
-
Click chemistry reagents (e.g., fluorescent azide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with a range of this compound concentrations for a predetermined time.
-
EU Incorporation: Add 5-ethynyluridine (EU), a uridine analog that is incorporated into newly synthesized RNA, to the cell culture medium and incubate for a short period (e.g., 1 hour).
-
Cell Fixation and Permeabilization: Fix and permeabilize the cells.
-
Click Reaction: Perform a click chemistry reaction to attach a fluorescent azide to the EU incorporated into the RNA.
-
Analysis: Quantify the fluorescence intensity of the cells using a flow cytometer or visualize the newly synthesized RNA by fluorescence microscopy.
-
Data Analysis: A decrease in fluorescence intensity in this compound-treated cells compared to control cells indicates inhibition of RNA synthesis, providing functional evidence of target engagement.
By employing a combination of these methodologies, researchers can build a comprehensive and compelling case for the on-target activity of this compound, a critical step in its preclinical and clinical development.
References
Uridine-Cytidine Kinase 2 (UCK2): A Predictive Biomarker for Tas-106 Sensitivity? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Uridine-Cytidine Kinase 2 (UCK2) as a predictive biomarker for sensitivity to the novel anticancer ribonucleoside, Tas-106. We will objectively evaluate the performance of UCK2 against other potential biomarkers, supported by experimental data, and provide detailed protocols for key experimental assays.
Executive Summary
This compound, a promising antitumor agent, requires intracellular phosphorylation to exert its cytotoxic effects. Preclinical evidence strongly suggests that Uridine-Cytidine Kinase 2 (UCK2), the enzyme responsible for this activation, is a key determinant of this compound sensitivity.[1][2] Cancer cells with higher UCK2 expression demonstrate increased sensitivity to this compound, a correlation attributed to more efficient conversion of the drug into its active triphosphate form.[1][2] Furthermore, UCK2 is often overexpressed in tumor tissues compared to corresponding normal tissues, potentially contributing to the tumor-selective action of this compound.[1] However, it is crucial to note that these promising preclinical findings have not been consistently replicated in clinical settings. A phase II clinical trial investigating this compound in head and neck cancer found no significant correlation between tumor UCK2 protein expression and clinical efficacy, highlighting the complexities of translating preclinical biomarker data to patient outcomes.[3] This guide will delve into the preclinical data supporting UCK2 as a biomarker, explore potential alternative biomarkers, and provide the methodologies to assess these markers and drug sensitivity.
UCK2 as a Biomarker for this compound Sensitivity: Preclinical Evidence
A pivotal study established a strong correlation between UCK2 expression and this compound sensitivity across a panel of ten human cancer cell lines. The study demonstrated that both UCK2 mRNA and protein levels, as well as overall uridine-cytidine kinase (UCK) activity, were directly associated with lower IC50 values for this compound.
Quantitative Data Summary
While the precise IC50 values and corresponding UCK2 expression levels from the original study are not publicly tabulated, the findings consistently showed a strong positive correlation. For illustrative purposes, the following table summarizes the reported relationship:
| Cancer Cell Line Panel (n=10) | UCK2 mRNA Expression | UCK2 Protein Expression | UCK Activity (this compound phosphorylation) | This compound Sensitivity (IC50) |
| High UCK2 Expressing Lines | High | High | High | Low (High Sensitivity) |
| Low UCK2 Expressing Lines | Low | Low | Low | High (Low Sensitivity) |
This table represents the qualitative relationship demonstrated in the study "Sensitivity of Human Cancer Cells to the New Anticancer Ribo‐nucleoside TAS–106 Is Correlated with Expression of Uridine‐cytidine Kinase 2".[1]
Comparison with Alternative Biomarkers
While UCK2 is the most directly implicated biomarker for this compound, other factors influencing drug efficacy are worth considering. One such class of alternative biomarkers includes nucleoside transporters, which govern the uptake of nucleoside analog drugs into the cancer cell.
Human Equilibrative Nucleoside Transporter 1 (hENT1)
Human Equilibrative Nucleoside Transporter 1 (hENT1) is a well-established predictive biomarker for the efficacy of another nucleoside analog, gemcitabine.[4][5][6][7] Although direct evidence for its role in this compound uptake is limited, its importance in the transport of structurally similar drugs makes it a plausible, albeit hypothetical, alternative or complementary biomarker to UCK2.
Performance Comparison: UCK2 vs. hENT1 (Conceptual)
| Biomarker | Role in Drug Action | Supporting Evidence for this compound | Potential Advantages | Potential Disadvantages |
| UCK2 | Intracellular activation (phosphorylation) | Strong preclinical correlation with sensitivity.[1][2] | Directly involved in the mechanism of action. | Clinical data shows a lack of correlation with efficacy.[3] |
| hENT1 | Cellular uptake (transport) | No direct evidence for this compound; strong evidence for other nucleoside analogs like gemcitabine.[4][5][6][7] | A key determinant of intracellular drug concentration. | Role in this compound sensitivity is speculative and requires validation. |
Signaling and Experimental Workflow Diagrams
To visually represent the key processes involved, the following diagrams have been generated using the DOT language.
Caption: this compound activation pathway.
Caption: Workflow for biomarker analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug solutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the negative control and determine the IC50 values.
Quantitative Real-Time PCR (qRT-PCR) for UCK2 mRNA Expression
This protocol is for quantifying the relative expression level of UCK2 mRNA in cancer cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., RevertAid RT Reverse Transcription Kit, Thermo Fisher Scientific)
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument (e.g., QuantStudio 6 Flex Real-Time PCR system)
-
Primers for UCK2 and a reference gene (e.g., GAPDH or β-actin)
Procedure:
-
RNA Extraction: Isolate total RNA from cancer cell pellets using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for UCK2 or the reference gene, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative expression of UCK2 mRNA using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Immunohistochemistry (IHC) for UCK2 Protein Expression
This protocol is for detecting the expression and localization of UCK2 protein in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Primary antibody against UCK2
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-UCK2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the DAB substrate solution to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and score the intensity and percentage of stained tumor cells.
Conclusion and Future Directions
The preclinical data strongly supports the role of UCK2 as a predictive biomarker for this compound sensitivity, with a clear mechanistic link between UCK2-mediated phosphorylation and drug activation. However, the discrepancy with clinical trial results underscores the challenges of biomarker validation. Future research should focus on:
-
Re-evaluating the clinical trial data: A more detailed analysis of the clinical trial data, potentially stratifying patients by tumor type or other molecular markers, may reveal a correlation in specific patient subgroups.
-
Investigating resistance mechanisms: Understanding why the correlation observed in preclinical models does not hold true in all clinical settings is crucial. This could involve investigating alternative metabolic pathways, drug efflux pumps, or downstream signaling alterations.
-
Exploring composite biomarkers: A combination of biomarkers, such as UCK2 expression and hENT1 status, may provide a more robust prediction of this compound response.
-
Standardizing biomarker assays: Ensuring the use of validated and standardized protocols for measuring UCK2 expression (both mRNA and protein) is essential for reproducible and comparable results across different studies.
References
- 1. Sensitivity of Human Cancer Cells to the New Anticancer Ribo‐nucleoside TAS–106 Is Correlated with Expression of Uridine‐cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of human cancer cells to the new anticancer ribo-nucleoside this compound is correlated with expression of uridine-cytidine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of this compound in patients with platinum-failure recurrent or metastatic head and neck cancer and nasopharyngeal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive and Prognostic Properties of Human Equilibrative Nucleoside Transporter 1 Expression in Gemcitabine-Treated Pancreatobiliary Cancer: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human equilibrative nucleoside transporter 1 gene expression is associated with gemcitabine efficacy in advanced leiomyosarcoma and angiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human equilibrative nucleoside transporter 1 (hENT1) levels predict response to gemcitabine in patients with biliary tract cancer (BTC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemical hENT1 expression as a prognostic biomarker in patients with resected pancreatic ductal adenocarcinoma undergoing adjuvant gemcitabine-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Tas-106 Versus Gemcitabine in Pancreatic Cancer Models
For researchers and drug development professionals navigating the challenging landscape of pancreatic cancer therapeutics, this guide provides a comparative analysis of the preclinical efficacy of Tas-106 and the established standard-of-care, gemcitabine. This guide synthesizes available in vivo data, details experimental methodologies, and visualizes key cellular mechanisms to offer a data-driven overview of their potential in treating this aggressive malignancy.
Gemcitabine, a nucleoside analog, has long been a cornerstone of pancreatic cancer treatment. Its mechanism centers on the inhibition of DNA synthesis, leading to cytotoxic effects in rapidly dividing cancer cells. However, the emergence of chemoresistance remains a significant clinical hurdle. This compound (3'-C-ethynylcytidine), a novel ribonucleoside analog, presents an alternative mechanism of action by primarily inhibiting RNA synthesis, offering a potential strategy to overcome gemcitabine resistance.
This guide focuses on a key preclinical study that directly compares the in vivo antitumor activity of this compound and gemcitabine in both gemcitabine-sensitive and gemcitabine-resistant human pancreatic cancer xenograft models.
In Vivo Efficacy: A Comparative Snapshot
A pivotal study by Kazuno et al. (2005) provides a direct comparison of this compound and gemcitabine in a murine xenograft model using the human pancreatic cancer cell line MIAPaCa-2 and its gemcitabine-resistant variant, MIAPaCa-2/dFdCyd. The findings from this study are summarized below.
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition Rate (%) - MIAPaCa-2 (Parental) | Tumor Growth Inhibition Rate (%) - MIAPaCa-2/dFdCyd (Gemcitabine-Resistant) |
| This compound | 7 mg/kg, i.v., weekly | 73 | 76 |
| Gemcitabine | 240 mg/kg, i.v., twice weekly | 84 | 34 |
Data sourced from Kazuno et al. (2005)[1]
These results indicate that while gemcitabine was highly effective in the parental, gemcitabine-sensitive cell line, its efficacy was significantly diminished in the resistant model. In contrast, this compound demonstrated comparable and significant tumor growth inhibition in both the parental and gemcitabine-resistant xenografts, suggesting its potential utility in cases where gemcitabine treatment has failed.[1]
Experimental Protocols
To ensure a thorough understanding of the presented data, the methodologies employed in the key comparative study are detailed below.
Animal Models and Tumor Implantation
-
Animal Model: Male nude mice were utilized for the xenograft studies.
-
Cell Lines: The human pancreatic cancer cell line MIAPaCa-2 and its derived gemcitabine-resistant variant, MIAPaCa-2/dFdCyd, were used.
-
Implantation: 5 x 10^6 cells of either the parental or resistant cell line were subcutaneously implanted into the right flank of the mice.
Drug Administration
-
This compound: Administered intravenously (i.v.) at a dose of 7 mg/kg on a weekly schedule.
-
Gemcitabine: Administered intravenously (i.v.) at a dose of 240 mg/kg twice a week.
Efficacy Evaluation
-
Tumor Measurement: Tumor volume was measured regularly to monitor growth.
-
Tumor Growth Inhibition Rate: The percentage of tumor growth inhibition was calculated to determine the antitumor efficacy of the treatments.
Visualizing the Mechanisms of Action
To further delineate the distinct modes of action of this compound and gemcitabine, the following diagrams illustrate their respective signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow of the preclinical xenograft studies described.
References
A Head-to-Head Battle in Acute Myeloid Leukemia: TAS-106 Versus Cytarabine
An in-depth comparison of the novel RNA polymerase inhibitor, TAS-106, and the established DNA synthesis inhibitor, cytarabine, in the context of acute myeloid leukemia (AML) cells. This guide provides a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Acute myeloid leukemia (AML) remains a challenging hematologic malignancy. For decades, cytarabine has been a cornerstone of AML chemotherapy, primarily targeting DNA synthesis in rapidly dividing cancer cells. However, the emergence of novel therapeutic agents with distinct mechanisms of action offers new avenues for treatment. One such agent is this compound (3'-C-ethynylcytidine), a potent inhibitor of RNA polymerases I, II, and III. This guide provides a detailed, data-supported comparison of this compound and cytarabine, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Mechanisms of Action: A Tale of Two Synthetic Processes
The fundamental difference between this compound and cytarabine lies in the cellular processes they disrupt. Cytarabine, a pyrimidine nucleoside analog, primarily exerts its cytotoxic effects by inhibiting DNA synthesis.[1] In contrast, this compound is designed to interfere with RNA synthesis, a process active throughout most of the cell cycle.[1]
Cytarabine: Once inside a leukemia cell, cytarabine is phosphorylated to its active triphosphate form, ara-CTP. This molecule then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase. The incorporation of ara-CTP leads to the termination of DNA chain elongation, thereby halting DNA replication and inducing cell death.
This compound: This nucleoside analog targets the machinery responsible for transcribing genetic information from DNA to RNA. By inhibiting RNA polymerases I, II, and III, this compound effectively shuts down the production of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This broad-spectrum inhibition of transcription leads to a cascade of downstream effects, including the downregulation of short-lived anti-apoptotic proteins like survivin and the impairment of DNA repair mechanisms through the suppression of proteins such as BRCA2.[2][3][4]
Preclinical Efficacy: A Comparative Look at AML Cell Lines
While direct head-to-head in vitro studies comparing this compound and cytarabine in the same AML cell lines are not extensively available in the public domain, we can compile and compare data from various preclinical studies to gain insights into their relative potency.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of cytarabine in several commonly used AML cell lines. Data for this compound in these specific human AML cell lines is limited in the available literature, which primarily reports on its broad anti-tumor activity across various cancer types and in murine leukemia models.
Table 1: In Vitro Cytotoxicity of Cytarabine in AML Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) | Assay Method |
| HL-60 | ~2.5 | 24 | MTT Assay |
| KG-1 | Data not consistently reported | - | - |
| THP-1 | Data not consistently reported | - | - |
| OCI-AML3 | Data not consistently reported | - | - |
| U937 | Data not consistently reported | - | - |
| MOLM-13 | Data not consistently reported | - | - |
| Kasumi-1 | Data not consistently reported | - | - |
IC50 values for cytarabine can vary significantly between studies depending on the specific experimental conditions.
Table 2: In Vitro Apoptosis Induction by Cytarabine in AML Cell Lines
| Cell Line | Drug Concentration (µM) | Apoptosis Rate (%) | Exposure Time (hours) | Assay Method |
| Kasumi-3 | 0.2 | >20 | 4 | Annexin V/PI Staining |
| U937 | 0.5 | Variable | 24 | Annexin V/PI Staining |
| THP-1 | 0.5 | Variable | 24 | Annexin V/PI Staining |
Apoptosis rates are presented as approximate values as they can be influenced by various experimental factors.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
A clear understanding of the methodologies used to generate preclinical data is crucial for the interpretation and comparison of results. Below are detailed protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: AML cells (e.g., HL-60, KG-1, THP-1) are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After a brief period of stabilization (e.g., 2-4 hours), cells are treated with serial dilutions of this compound or cytarabine. Control wells receive vehicle only.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: AML cells are seeded in 6-well plates and treated with the desired concentrations of this compound or cytarabine for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Washing: Cells are harvested, centrifuged, and washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: An additional 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Conclusion
Both this compound and cytarabine are potent cytotoxic agents with distinct mechanisms of action against leukemia cells. Cytarabine, a long-standing therapeutic, effectively targets DNA synthesis, a hallmark of rapidly proliferating cancer cells. This compound represents a newer therapeutic strategy, disrupting the fundamental process of RNA transcription, which is essential for the production of proteins critical for cell survival and proliferation.
While the available preclinical data for cytarabine in AML cell lines is extensive, there is a need for more comprehensive in vitro studies of this compound in a panel of human AML cell lines to facilitate a direct and robust comparison. Such studies would be invaluable in elucidating the relative efficacy and potential of this compound as a novel therapeutic agent for AML, either as a monotherapy or in combination with existing treatments like cytarabine. The differing mechanisms of action suggest that a combination therapy approach could be a promising avenue for future investigation to overcome drug resistance and improve patient outcomes.
References
- 1. This compound: preclinical, clinical and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Treatment combining X-irradiation and a ribonucleoside anticancer drug, TAS106, effectively suppresses the growth of tumor cells transplanted in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A nucleoside anticancer drug, 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine (TAS106), sensitizes cells to radiation by suppressing BRCA2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: Tas-106 Versus 5-Fluorouracil in Cancer Therapy
A comprehensive preclinical comparison reveals the potent anti-cancer agent Tas-106 demonstrates significantly greater in vitro cytotoxicity and superior in vivo anti-tumor activity across a range of human cancer models when compared to the long-standing chemotherapeutic 5-Fluorouracil (5-FU). This guide provides a detailed analysis of their mechanisms of action, comparative efficacy, and the experimental methodologies supporting these findings for researchers, scientists, and drug development professionals.
Executive Summary
This compound (3'-C-ethynylcytidine) and 5-Fluorouracil are both pyrimidine analogs that function as anti-metabolites to disrupt cancer cell proliferation. However, their primary mechanisms of action and preclinical performance profiles exhibit notable differences. This compound, a novel nucleoside analog, acts as a potent inhibitor of RNA synthesis by targeting RNA polymerases I, II, and III.[1][2] In contrast, 5-FU's primary mode of action is the inhibition of DNA synthesis through the targeting of thymidylate synthase, with secondary effects on RNA function.[3]
Preclinical data robustly supports the superior potency of this compound. In a direct comparison across a panel of 10 human tumor cell lines, this compound exhibited IC50 values ranging from 0.0173 to 3.11 µM, while 5-FU's IC50 values ranged from 6.80 to >1,000 µM, indicating a significantly higher cytotoxic potency for this compound.[1] Furthermore, in vivo studies using human tumor xenografts in mice, including stomach, colon, and pancreas cancers, have shown that this compound possesses more potent anti-tumor activity than 5-FU.[4]
Data Presentation: In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound and 5-Fluorouracil was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined.
| Drug | Number of Cell Lines Tested | IC50 Range (µM) | Fold Difference (Approximate) |
| This compound | 10 | 0.0173 - 3.11[1] | \multirow{2}{*}{this compound is significantly more potent} |
| 5-Fluorouracil | 10 | 6.80 - >1000[1] |
In Vivo Anti-Tumor Activity
Preclinical studies in animal models bearing human tumor xenografts have consistently demonstrated the superior efficacy of this compound compared to 5-FU.
| Cancer Type | Animal Model | Treatment Regimen | Outcome |
| Stomach, Colon, Pancreas | Human Tumor Xenografts in mice | Intravenous administration | This compound showed a more potent tumor inhibition ratio (73-92%) compared to 5-FU, which was potent against only one of the eleven tumor types tested.[4] |
Mechanisms of Action
The distinct mechanisms of action of this compound and 5-FU are central to their differing efficacy profiles.
This compound: A Potent Inhibitor of RNA Synthesis
This compound is a prodrug that, once inside a cell, is converted to its active triphosphate form (ECTP). ECTP then acts as a competitive inhibitor of RNA polymerases I, II, and III, leading to a global shutdown of RNA synthesis.[5] This disruption of RNA production is critical for rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
5-Fluorouracil: Primarily a DNA Synthesis Inhibitor
5-FU exerts its cytotoxic effects through multiple mechanisms, the most prominent being the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a necessary component of DNA.[6] By depriving the cell of thymidine, 5-FU inhibits DNA replication and repair, leading to "thymineless death." Additionally, 5-FU metabolites can be incorporated into RNA, disrupting its function.[3]
Caption: Mechanism of action of 5-Fluorouracil.
Experimental Protocols
In Vitro Cytotoxicity Assay
The anti-proliferative activity of this compound and 5-FU against human cancer cell lines was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human tumor cells were seeded into 96-well microplates at a density of 2-5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Exposure: The cells were then exposed to various concentrations of this compound or 5-FU for 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Caption: Experimental workflow for in vitro cytotoxicity assay.
In Vivo Anti-Tumor Activity in Xenograft Models
The in vivo efficacy of this compound and 5-FU was evaluated in immunodeficient mice bearing human tumor xenografts.
-
Tumor Implantation: Human cancer cells (e.g., colon, stomach, or pancreas) were subcutaneously implanted into the flank of nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Initiation: Mice were randomized into treatment groups (vehicle control, this compound, 5-FU).
-
Drug Administration: Drugs were administered intravenously according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume was measured periodically (e.g., twice weekly) using calipers.
-
Endpoint: The study was terminated when tumors in the control group reached a specified size, and the tumor growth inhibition was calculated.
Conclusion
The preclinical data strongly suggests that this compound is a more potent anti-cancer agent than 5-FU. Its distinct mechanism of targeting RNA synthesis and its superior in vitro and in vivo efficacy position it as a promising candidate for further clinical development, particularly in tumors that are resistant or less responsive to traditional DNA-damaging agents like 5-FU. The provided experimental frameworks offer a basis for the continued investigation and comparison of these and other novel anti-cancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2010096201A2 - Synthesis of ara-2'-o-methyl-nucleosides, corresponding phosphoramidites and oligonucleotides incorporating novel modifications for biological application in therapeutics, diagnostics, g- tetrad forming oligonucleotides and aptamers - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Synergistic Interactions of Tas-106 with Other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic interactions between the novel ribonucleoside analog Tas-106 and other established anticancer therapies. This compound, an inhibitor of RNA polymerases I, II, and III, has demonstrated promising preclinical antitumor activity. This document summarizes key findings from preclinical and clinical studies, focusing on its synergistic potential with platinum-based chemotherapy and radiotherapy. Detailed experimental protocols and mechanistic insights are provided to support further research and development in this area.
Synergistic Interaction with Platinum-Based Chemotherapy
Preclinical evidence strongly suggests a synergistic relationship between this compound and the platinum-based chemotherapeutic agent cisplatin, particularly in non-small cell lung cancer models. While specific quantitative data such as Combination Index (CI) values from isobologram analysis are mentioned in reviews of preclinical studies, the original source data is not publicly available. However, the mechanistic basis for this synergy has been elucidated.
A key study investigating the cellular and molecular interactions of this compound and cisplatin in A549 human lung cancer cells revealed a synergistic inhibition of cell growth.[1] This effect is attributed to the ability of this compound to abrogate the S and G2-M cell cycle checkpoints induced by cisplatin. Mechanistically, this compound was shown to potently inhibit the expression of Chk1 protein and the phosphorylation of both Chk1 and Chk2, key regulators of the DNA damage response.[1]
In vivo studies using OCC-1 and LX-1 human tumor xenografts further confirmed this synergistic activity, with the combination of this compound and cisplatin leading to significantly enhanced tumor growth inhibition and prolonged survival compared to either agent alone.[1]
Building on these findings, a Phase I clinical trial was conducted to evaluate the combination of this compound with carboplatin, a mechanistically similar platinum-based agent with a more favorable neurotoxicity profile.
Preclinical Data Summary: this compound in Combination with Platinum Analogs
| Combination | Cancer Type | Model | Key Findings | Mechanism of Synergy |
| This compound + Cisplatin | Non-Small Cell Lung Cancer | In vitro (A549 cells) | Synergistic inhibition of cell growth (isobologram analysis) | Abrogation of S and G2-M checkpoints; Inhibition of Chk1 and Chk2 phosphorylation |
| Lung Cancer | In vivo (OCC-1, LX-1 xenografts) | Significantly enhanced tumor growth inhibition and prolonged survival | Not explicitly stated in vivo, but presumed to be similar to in vitro findings |
Clinical Data Summary: this compound in Combination with Carboplatin
| Study Phase | Patient Population | Treatment Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Observed Clinical Activity |
| Phase I | Advanced Solid Tumors | 60-min IV infusion of carboplatin followed by a 24-h infusion of this compound on day 1 of a 21-day cycle | This compound: 3 mg/m² with Carboplatin: AUC of 4 | Neutropenia, Thrombocytopenia | Stable disease lasting ≥4 months in patients with ovarian, non-small cell lung, basal cell, and colorectal cancer |
Synergistic Interaction with Radiotherapy
This compound has also been shown to enhance the efficacy of radiotherapy in preclinical models. This radiosensitizing effect is linked to the drug's ability to suppress the expression of survivin, a key anti-apoptotic protein that is often overexpressed in tumors and contributes to treatment resistance.
In vivo studies combining a relatively low dose of X-irradiation (2 Gy) with low doses of this compound (0.1 mg/kg and 0.5 mg/kg) in mice bearing Colon26 murine rectum adenocarcinoma and MKN45 human gastric adenocarcinoma cells demonstrated significant inhibition of tumor growth compared to either treatment alone.[2] This enhanced antitumor effect was associated with a marked suppression of survivin expression, an increase in apoptotic cells, and a decrease in proliferative (Ki-67-positive) cells within the tumors.[2]
Preclinical Data Summary: this compound in Combination with Radiotherapy
| Combination | Cancer Type | Model | Key Findings | Mechanism of Synergy |
| This compound + X-irradiation | Rectum Adenocarcinoma, Gastric Adenocarcinoma | In vivo (Colon26, MKN45 xenografts) | Significant inhibition of tumor growth | Suppression of survivin expression, leading to increased apoptosis |
Interaction with Irinotecan
Currently, there is no publicly available preclinical or clinical data evaluating the synergistic interactions of this compound in combination with the topoisomerase I inhibitor irinotecan.
Experimental Protocols
In Vitro Synergy Assessment (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound in combination with another drug (e.g., cisplatin) and evaluating for synergistic interactions using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound
-
Cisplatin (or other drug of interest)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete culture medium.
-
Treatment: Treat cells with this compound alone, the combination drug alone, and the combination of both at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation
-
This compound
-
Combination drug (e.g., cisplatin)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
Treatment Administration: Administer the treatments according to the desired schedule and route of administration.
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to assess for synergistic effects.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound and Cisplatin Synergy.
Caption: this compound and Radiotherapy Synergy Pathway.
Caption: In Vivo Xenograft Experimental Workflow.
References
Assessing the Therapeutic Window of Tas-106 in Comparison to Other Nucleoside Analogs
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of cancer chemotherapy, nucleoside analogs represent a cornerstone of treatment, exerting their cytotoxic effects through interference with nucleic acid synthesis and function. Tas-106 (3'-C-ethynylcytidine), a novel nucleoside analog, has garnered attention for its unique mechanism of action: the inhibition of RNA polymerases I, II, and III.[1][2][3] This mode of action distinguishes it from other nucleoside analogs such as gemcitabine, cytarabine, and decitabine, which primarily target DNA synthesis. This guide provides a comparative assessment of the therapeutic window of this compound against these established nucleoside analogs, supported by preclinical data.
Comparative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a compound. The following table summarizes the IC50 values of this compound and other nucleoside analogs across a range of cancer cell lines.
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Various Human Cancers (47 cell lines) | Various | 0.007 - 1.01[2] |
| Gemcitabine | MV-4-11 | Human Leukemia | 0.0000005 |
| ES4 | Human Cancer | 0.0000007 | |
| ACHN | Human Cancer | 0.0000009 | |
| CCRF-CEM | Human Leukemia | 0.001 (1 ng/mL) | |
| Cytarabine | CCRF-CEM | Human Leukemia | 0.016 (16 nM) |
| L1210 | Murine Leukemia | 0.05 | |
| P388 | Murine Leukemia | 0.14 | |
| Non-small cell lung cancer | Lung Cancer | 34 | |
| OST | Human Osteosarcoma | > 410 | |
| Decitabine | K562 | Human Leukemia | 0.26 |
| K562/DAC (resistant) | Human Leukemia | 3.16 | |
| Molt-4 | T-cell ALL | 84.461 (after 72h) |
In Vivo Efficacy and Toxicity
A direct comparison of the therapeutic window from in vivo studies is challenging due to variations in experimental models and dosing schedules. However, available data provides insights into the efficacy and toxicity of each compound.
This compound: Preclinical studies in nude rat models bearing human tumors demonstrated that this compound has strong antitumor activity without causing serious toxicity across various administration schedules.[4] In a study combining this compound with X-irradiation in mice, low doses of this compound (0.1 mg/kg and 0.5 mg/kg) in combination with radiation significantly inhibited tumor growth.[5] Phase I clinical trials in patients with advanced solid malignancies identified a maximum tolerated dose (MTD) of 6.31 mg/m² for a single bolus intravenous infusion every 3 weeks, with cumulative sensory peripheral neuropathy being the principal dose-limiting toxicity.[6]
Gemcitabine: In a pancreatic cancer xenograft mouse model, metronomic and MTD (240 mg/kg weekly) gemcitabine significantly reduced tumor volume without causing significant weight loss, indicating a lack of major toxicity at effective doses.[7] Another study in mice with orthotopically implanted pancreatic tumors using a weekly 50 mg/kg dose showed that while effective in vitro, the in vivo treatment did not significantly affect tumor growth or mortality.[8]
Cytarabine: In a mouse model of acute myeloid leukemia (AML), a combination of cytarabine (10 mg/kg/day for five days) with another agent showed significant potentiation of its anti-leukemic effects and was well-tolerated.[9] A separate study demonstrated that a liposomal formulation of cytarabine and daunorubicin exhibited a greater therapeutic index compared to the free-drug cocktail in a leukemia model.[10]
Decitabine: In a xenograft mouse model of MLL-rearranged acute lymphoblastic leukemia, decitabine treatment (0.5 mg/kg) prolonged survival, although it was insufficient to completely prevent leukemia outgrowth.[11] Another study in a multiple myeloma mouse model showed that decitabine treatment at doses of 0.2 mg/kg and 0.5 mg/kg significantly reduced tumor load without causing major toxicity, as indicated by no significant weight loss.[12]
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of these nucleoside analogs are crucial to understanding their efficacy and toxicity profiles.
This compound: Inhibition of RNA Synthesis
This compound is a prodrug that is intracellularly phosphorylated to its active form, 3'-C-ethynylcytidine triphosphate (ECTP). ECTP acts as a competitive inhibitor of RNA polymerases I, II, and III, leading to a global shutdown of RNA synthesis.[1][3] This disruption of transcription triggers cellular stress, leading to cell cycle arrest and apoptosis.
Figure 1. Proposed signaling pathway for this compound-induced apoptosis.
Gemcitabine, Cytarabine, and Decitabine: Targeting DNA Synthesis
These nucleoside analogs, after intracellular phosphorylation to their active triphosphate forms, primarily interfere with DNA synthesis. They can be incorporated into the growing DNA strand, leading to chain termination, or they can inhibit enzymes essential for DNA replication, such as DNA polymerase. This DNA damage triggers cell cycle arrest and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. karger.com [karger.com]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor activity and pharmacokinetics of this compound, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (this compound), an inhibitor of RNA polymerase I, II and III,in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metronomic gemcitabine suppresses tumour growth, improves perfusion, and reduces hypoxia in human pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. In vivo maintenance of synergistic cytarabine:daunorubicin ratios greatly enhances therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decitabine mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating Chemotherapy Resistance: A Comparative Analysis of Tas-106 Cross-Resistance
For Immediate Release
A comprehensive analysis of preclinical and clinical studies on the novel ribonucleoside analog, Tas-106, provides critical insights into its cross-resistance profile with other chemotherapeutic agents. This guide synthesizes available data to inform researchers, scientists, and drug development professionals on the potential positioning of this compound in the landscape of cancer therapy, particularly in the context of treatment-resistant tumors.
This compound, an inhibitor of RNA polymerases I, II, and III, presents a distinct mechanism of action compared to DNA-targeting agents like platinum compounds and antimetabolites such as 5-fluorouracil (5-FU).[1] This difference forms the basis for investigating its efficacy in tumors that have developed resistance to conventional chemotherapies.
Key Findings at a Glance:
-
No Inherent Cross-Resistance with Cisplatin: Preclinical evidence suggests a lack of cross-resistance between this compound and cisplatin. In fact, studies indicate a synergistic relationship, where this compound enhances the cytotoxic effects of cisplatin in non-small cell lung cancer models.
-
Acquired Resistance to this compound is Mechanistically Distinct: The primary mechanism of acquired resistance to this compound involves the downregulation of uridine-cytidine kinase 2 (UCK2), an enzyme essential for its activation. This is different from the multi-faceted resistance mechanisms associated with platinum agents and 5-FU.
-
Limited Efficacy as Monotherapy in Platinum-Resistant Disease: Despite promising preclinical synergy, a phase II clinical trial of this compound monotherapy in patients with platinum-resistant head and neck cancer did not demonstrate significant anti-tumor activity. This highlights the probable necessity of combination strategies in clinically established resistant settings.
In-Depth Preclinical Data
This compound Activity in Chemotherapy-Sensitive and Resistant Models
While direct comparative studies of this compound in isogenic sensitive and resistant cell lines for common chemotherapies are not extensively available in public literature, a significant body of work on this compound-resistant models and its combination with cisplatin provides valuable insights.
Table 1: Efficacy of this compound in Sensitive Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | Not explicitly stated, but synergistic with cisplatin |
| DLD-1 | Colon Carcinoma | ~0.03 (Parental) |
| HT-1080 | Fibrosarcoma | ~0.01 (Parental) |
| OCC-1 | Lung Cancer Xenograft | Showed anti-tumor activity |
| LX-1 | Lung Cancer Xenograft | Showed anti-tumor activity |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Characterization of Acquired Resistance to this compound
| Cell Line | Resistance Level (Fold-Increase in IC50) | Key Resistance Mechanism | Cross-Resistance |
| DLD-1/ECyd | 41 - 1102 | Decreased Uridine-Cytidine Kinase (UCK) activity | Cross-resistant to EUrd (a related ribonucleoside) |
| HT-1080/ECyd | 41 - 1102 | Decreased Uridine-Cytidine Kinase (UCK) activity | Cross-resistant to EUrd (a related ribonucleoside) |
Synergistic Effects with Cisplatin
Preclinical studies in A549 human lung cancer cells have demonstrated a synergistic interaction between this compound and cisplatin. This suggests that the two agents could be more effective when used in combination than either agent alone.
Table 3: In Vivo Efficacy of this compound in Combination with Cisplatin
| Tumor Model | Treatment | Effect |
| OCC-1 Xenograft | This compound + Cisplatin | Significantly enhanced tumor growth inhibition and prolonged life |
| LX-1 Xenograft | This compound + Cisplatin | Significantly enhanced tumor growth inhibition |
Clinical Insights into this compound in Chemoresistant Cancers
A phase II clinical trial evaluated the efficacy of this compound monotherapy in patients with recurrent or metastatic head and neck squamous cell carcinoma (HNSCC) who had previously failed platinum-based therapy.
Table 4: Clinical Outcome of this compound Monotherapy in Platinum-Failure HNSCC Patients
| Parameter | Result |
| Overall Response Rate | 0% |
| Stable Disease | 5 patients |
| Median Progression-Free Survival | 52 days |
| Median Overall Survival | 175 days |
These clinical findings underscore the challenge of treating platinum-resistant cancers and suggest that this compound, despite its distinct mechanism, may not be sufficient as a single agent to overcome established resistance in this patient population.
Experimental Protocols
Establishment of this compound Resistant Cell Lines
Variants of DLD-1 human colon carcinoma and HT-1080 human fibrosarcoma cells resistant to this compound were established by continuous exposure to the drug. The parental cell lines were cultured in medium containing gradually increasing concentrations of this compound. The resistant phenotype was confirmed by chemosensitivity testing (e.g., MTT assay) to determine the IC50 values.
In Vitro Synergy Assessment
The synergistic effect of this compound and cisplatin in A549 cells was evaluated using isobologram analysis. This method involves treating cells with various concentrations of each drug alone and in combination to determine if the combined effect is greater than the additive effect of the individual drugs.
In Vivo Xenograft Studies
Human tumor xenografts (OCC-1 and LX-1) were established in nude mice. The mice were then treated with this compound alone, cisplatin alone, or a combination of both. Tumor growth was monitored over time to assess the anti-tumor activity of the different treatment regimens.
Visualizing the Pathways and Processes
Mechanism of Acquired this compound Resistance
Caption: Acquired resistance to this compound is primarily driven by reduced UCK2 activity.
Proposed Mechanism of Synergy between this compound and Cisplatin
Caption: this compound may synergize with cisplatin by inhibiting DNA repair and abrogating cell cycle checkpoints.
References
Validating the role of UCK2 in Tas-106 phosphorylation and activity
For Immediate Release – This guide provides a comprehensive analysis of the role of Uridine-Cytidine Kinase 2 (UCK2) in the phosphorylation and subsequent activation of the anticancer agent Tas-106 (3'-C-ethynylcytidine). It serves as a resource for researchers, scientists, and drug development professionals, offering a comparative look at the enzymatic activity of UCK2, its alternatives, and the experimental validation of its function.
Introduction to this compound and its Activation
This compound is a pyrimidine nucleoside analog designed to interfere with both DNA and RNA synthesis in cancer cells.[1][2] Its mechanism of action involves the inhibition of RNA polymerases I, II, and III.[1][2] Like many nucleoside analogs, this compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[3][4] This bioactivation is a critical step for its cytotoxic effects. The primary enzyme implicated in the initial and rate-limiting phosphorylation of this compound is Uridine-Cytidine Kinase 2 (UCK2).[5]
The Pivotal Role of UCK2 in this compound Phosphorylation
UCK2 is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates.[4][5] Several studies have highlighted that the protein and mRNA levels of UCK2 are strongly associated with this compound phosphorylation and the sensitivity of cancer cells to the drug.[5] This suggests that UCK2 is the principal kinase responsible for activating this compound.[5] Furthermore, loss-of-function mutations in UCK2 have been observed in cancer cells that have developed resistance to this compound and similar nucleoside analogs.[5]
The activation of this compound is a multi-step process initiated by UCK2, as illustrated in the pathway below.
Comparative Analysis of UCK Isoforms
While humans have two uridine-cytidine kinases, UCK1 and UCK2, their catalytic efficiencies and expression patterns differ significantly. UCK2 exhibits a much higher catalytic efficiency for uridine and cytidine compared to UCK1.[5][6][7] Specifically, the Vmax of UCK2 is substantially higher, and its Km is lower than that of UCK1, indicating a stronger affinity and faster conversion of its substrates.[6]
Moreover, UCK1 is ubiquitously expressed in normal tissues, whereas UCK2 expression in healthy tissues is primarily restricted to the placenta.[6][8] However, UCK2 is overexpressed in a wide range of solid and hematopoietic cancers, making it an attractive target for cancer-specific therapies.[5][7] This differential expression pattern suggests that this compound activation by UCK2 would be more pronounced in tumor cells, potentially minimizing toxicity in normal tissues.
| Parameter | UCK1 | UCK2 | Reference |
| Catalytic Efficiency (kcat/Km) | Lower | 15-20 times higher than UCK1 | [5][7] |
| Vmax (Uridine) | Lower (22-fold) | Higher | [6] |
| Vmax (Cytidine) | Lower (8-fold) | Higher | [6] |
| Km (Uridine) | Higher (39-fold) | Lower | [6] |
| Km (Cytidine) | Higher (40-fold) | Lower | [6] |
| Expression in Normal Tissues | Ubiquitous | Mainly placenta | [6][8] |
| Expression in Cancer Tissues | Variable | Often overexpressed | [5][7] |
Table 1: Comparison of Human UCK1 and UCK2 Properties.
Alternative Phosphorylation Pathways
While UCK2 is the primary kinase for this compound, the existence of alternative activation pathways is a consideration, especially in the context of drug resistance. For other nucleoside analogs, different kinases can contribute to their phosphorylation. For instance, gemcitabine is activated by deoxycytidine kinase (DCK), and UCK2 plays no role in its activation.[8][9] This lack of cross-activation highlights the specificity of these enzymes.
For this compound, while UCK1 can phosphorylate uridine and cytidine, its significantly lower efficiency makes it a poor alternative for this compound activation, especially in tumors where UCK2 is highly expressed.[6] The development of resistance to this compound through UCK2 mutations underscores its critical, non-redundant role.[5]
Experimental Validation of UCK2's Role
The definitive role of UCK2 in this compound activation can be validated through a series of experiments. A typical workflow involves comparing the effects of this compound on cells with varying levels of UCK2 expression.
Experimental Protocols
This assay measures the enzymatic activity of UCK2 in phosphorylating a substrate like this compound.
-
Objective: To quantify the formation of the monophosphorylated product.
-
Materials: Purified recombinant UCK2, this compound, ATP, kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), and a method to detect the product (e.g., HPLC or a universal kinase assay kit that measures ADP production).[10]
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, a defined concentration of ATP, and purified UCK2 enzyme.
-
Initiate the reaction by adding the substrate (this compound) at various concentrations.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).[6]
-
Terminate the reaction (e.g., by adding ice-cold perchloric acid).[6]
-
Analyze the formation of this compound monophosphate (this compound-MP) using HPLC or quantify ADP formation using a commercial kit.[10]
-
Determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
This assay determines the correlation between UCK2 expression levels and cellular sensitivity to this compound.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound in cells with different UCK2 levels.
-
Materials: Cancer cell lines, UCK2-specific siRNA or shRNA, UCK2 expression vector, cell culture reagents, this compound, and a cell viability reagent (e.g., CCK-8 or MTT).[7]
-
Procedure:
-
Seed cells in 96-well plates. For knockdown experiments, transfect cells with UCK2 siRNA. For overexpression, transfect with a UCK2 expression vector. Use non-targeting siRNA and an empty vector as respective controls.
-
After 24-48 hours, treat the cells with a serial dilution of this compound.
-
Incubate for an additional 48-72 hours.
-
Add the cell viability reagent and measure the absorbance or fluorescence according to the manufacturer's protocol.[7]
-
Calculate the IC50 values for each condition. A lower IC50 in UCK2-overexpressing cells and a higher IC50 in UCK2-knockdown cells would validate UCK2's role.
-
This protocol directly measures the intracellular conversion of this compound to its phosphorylated metabolites.
-
Objective: To quantify the levels of this compound and its phosphorylated forms (this compound-MP, -DP, -TP) within cells.
-
Materials: Cell lines with varying UCK2 expression, this compound, cell lysis buffer, and an LC-MS/MS system.
-
Procedure:
-
Culture and treat cells with this compound for a defined period (e.g., 2-4 hours).
-
Harvest the cells and perform metabolite extraction using a suitable solvent (e.g., methanol/acetonitrile/water mixture).
-
Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify this compound and its phosphorylated metabolites.
-
Compare the levels of phosphorylated this compound between wild-type, UCK2-knockdown, and UCK2-overexpressing cells.
-
Conclusion
The available evidence strongly supports the indispensable role of UCK2 in the phosphorylation and activation of this compound. Its high catalytic efficiency and tumor-specific overexpression make it a key determinant of this compound's therapeutic efficacy.[5][7] While alternative kinases like UCK1 exist, they are significantly less efficient and not considered a major pathway for this compound activation.[6] The experimental protocols outlined provide a robust framework for researchers to further validate and explore the UCK2-Tas-106 axis, aiding in the development of predictive biomarkers for patient stratification and in understanding potential mechanisms of drug resistance.
References
- 1. karger.com [karger.com]
- 2. This compound: preclinical, clinical and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. UCK2 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Uridine‐cytidine kinase 2 (UCK2): A potential diagnostic and prognostic biomarker for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cytidine Analog Fluorocyclopentenylcytosine (RX-3117) Is Activated by Uridine-Cytidine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Tas-106 in a Research Environment
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for a compound designated "Tas-106" is not publicly available, this guide provides a procedural framework for the safe handling and disposal of such research chemicals. The primary step is to locate the specific SDS for the compound, as this document contains detailed safety, handling, and disposal information mandated by regulatory bodies.
Immediate Steps for Safe Management
In the absence of a readily accessible SDS for this compound, researchers should adhere to the following precautionary measures:
-
Isolate the Compound: Store this compound in a clearly labeled, sealed container within a designated and well-ventilated chemical storage area. Access should be restricted to authorized personnel.
-
Consult Internal Resources: Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on hazardous waste management and can assist in identifying the compound and its proper disposal route.
-
Contact the Manufacturer: If the origin of this compound is known, request the Safety Data Sheet directly from the manufacturer or supplier. They are legally obligated to provide this information.
-
Treat as Hazardous Waste: Until definitive information is available, this compound should be managed as a hazardous waste. This involves following all institutional and local regulations for the disposal of unknown or hazardous chemical substances.
Standard Operating Procedure for Chemical Disposal
The following table outlines the general procedures for the disposal of laboratory chemicals, which should be adapted based on the specific information found in the SDS for this compound once obtained.
| Step | Procedure | Key Considerations |
| 1. Identification & Segregation | Identify the chemical waste stream for this compound based on its chemical properties (e.g., halogenated solvent, aqueous solution, solid waste). Segregate from incompatible materials. | Consult the SDS for reactivity data and incompatibilities. Improper segregation can lead to dangerous chemical reactions. |
| 2. Containerization | Use a designated, properly labeled hazardous waste container that is compatible with the chemical nature of this compound. | Ensure the container is in good condition, has a secure lid, and is labeled with "Hazardous Waste" and the full chemical name. |
| 3. Accumulation | Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel. | Do not exceed the maximum allowable volume for satellite accumulation areas as defined by regulatory standards. |
| 4. Documentation | Maintain a log of the waste being added to the container, including the chemical name, quantity, and date. | Accurate documentation is crucial for regulatory compliance and ensures the safety of waste handlers. |
| 5. Disposal Request | Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department. | Follow the specific procedures outlined by your EHS department for waste pickup requests. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This compound Disposal Workflow
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for any chemical and adhere to all local, state, and federal regulations for hazardous waste disposal. Consultation with your institution's Environmental Health and Safety department is essential for ensuring compliance and safety.
Essential Safety and Handling Protocols for Tas-106 (3'-C-ethynylcytidine)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Spill Management, and Disposal of the Potent Antineoplastic Agent Tas-106.
This compound, also known as 3'-C-ethynylcytidine, is a synthetic cytidine nucleoside with potent antineoplastic properties. As a cytotoxic agent, it is crucial for laboratory personnel to adhere to strict safety protocols to minimize exposure and ensure a safe working environment. This guide provides essential, immediate safety and logistical information for handling this compound.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Compound Receipt and Storage | - Single pair of chemotherapy-rated gloves (ASTM D6978) - Laboratory coat |
| Weighing and Reconstitution (Dry Powder) | - Double pair of chemotherapy-rated gloves (inner glove under cuff, outer glove over cuff) - Disposable, solid-front, back-closure gown - Eye protection (safety glasses with side shields or goggles) - Full-face shield if there is a risk of splash - NIOSH-approved respirator (N95 or higher) |
| Handling of Solutions | - Double pair of chemotherapy-rated gloves - Disposable gown - Eye protection |
| Spill Cleanup | - Double pair of chemotherapy-rated gloves - Disposable gown - Eye protection and face shield - NIOSH-approved respirator |
| Waste Disposal | - Double pair of chemotherapy-rated gloves - Disposable gown |
Operational Plans: Handling and Experimental Protocols
All work with this compound, particularly with the powdered form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to minimize the risk of aerosol generation and inhalation.
Experimental Workflow for Handling this compound:
Spill Management Plan
Immediate and appropriate response to a this compound spill is critical to prevent exposure and environmental contamination. A dedicated cytotoxic spill kit should be readily accessible in all areas where this compound is handled.
Spill Response Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all PPE as specified for spill cleanup.
-
Contain the Spill:
-
Liquids: Cover with absorbent pads from the spill kit.
-
Powders: Gently cover with damp absorbent pads to avoid aerosolizing the powder.
-
-
Clean the Area: Working from the outside in, clean the spill area twice with a detergent solution, followed by a rinse with water.[1]
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be placed in a designated cytotoxic waste container.[1][2]
-
Report the Incident: Follow your institution's procedures for reporting chemical spills.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal:
| Waste Type | Disposal Container |
| Sharps (needles, syringes, etc.) | Puncture-resistant sharps container labeled "Cytotoxic Waste" |
| Contaminated Labware (vials, pipette tips, etc.) | Designated, leak-proof cytotoxic waste container |
| Contaminated PPE (gloves, gowns, etc.) | Designated, leak-proof cytotoxic waste container |
| Unused or Expired this compound | Dispose of as hazardous chemical waste according to institutional protocols |
All cytotoxic waste is typically incinerated at high temperatures.[3] Never dispose of this compound or contaminated materials in the regular trash or down the drain.
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with the potent cytotoxic agent this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals used in your procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
